3-Formylbenzenesulfonamide
描述
Structure
3D Structure
属性
IUPAC Name |
3-formylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWFGTCTSJNEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594072 | |
| Record name | 3-Formylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1778-37-6 | |
| Record name | 3-Formylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Characterization of 3-Formylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive characterization of 3-Formylbenzenesulfonamide, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities of structurally related compounds, offering a valuable resource for researchers in drug discovery and chemical biology.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₇H₇NO₃S |
| Molecular Weight | 185.20 g/mol |
| CAS Number | Not explicitly found; Isomer 4-Formylbenzenesulfonamide is 3240-35-5. |
| Melting Point | Expected to be a solid at room temperature, likely with a melting point above 100 °C. |
| Boiling Point | High boiling point, likely to decompose before boiling at atmospheric pressure. |
| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water. |
Spectroscopic Characterization
The spectroscopic data for this compound can be predicted based on the known spectral properties of benzenesulfonamides and benzaldehydes.
¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~8.2 | s | 1H | Aromatic proton (H-2) |
| ~8.0 | d | 1H | Aromatic proton (H-4 or H-6) |
| ~7.8 | d | 1H | Aromatic proton (H-6 or H-4) |
| ~7.6 | t | 1H | Aromatic proton (H-5) |
| ~7.4 | s (broad) | 2H | Sulfonamide protons (-SO₂NH₂) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is anticipated to display the following resonances:
| Chemical Shift (ppm) | Assignment |
| ~192 | Aldehyde carbonyl carbon (-CHO) |
| ~145 | Aromatic carbon (C-3, attached to -CHO) |
| ~140 | Aromatic carbon (C-1, attached to -SO₂NH₂) |
| ~136 | Aromatic carbon (C-5) |
| ~130 | Aromatic carbon (C-6) |
| ~128 | Aromatic carbon (C-2) |
| ~125 | Aromatic carbon (C-4) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretching | Sulfonamide (-SO₂NH₂) |
| 2850-2750 | C-H stretching | Aldehyde (-CHO) |
| 1710-1690 | C=O stretching | Aldehyde (-CHO) |
| 1350-1310 | Asymmetric S=O stretching | Sulfonamide (-SO₂NH₂) |
| 1170-1150 | Symmetric S=O stretching | Sulfonamide (-SO₂NH₂) |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z 185, with characteristic fragmentation patterns including the loss of the formyl group (M-29) and the sulfonamide group.
Synthesis
A reliable synthetic route to this compound involves a two-step process starting from 3-formylbenzaldehyde. This pathway is outlined below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride
This procedure is adapted from established methods for the synthesis of arylsulfonyl chlorides.
-
To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 3-formylbenzaldehyde.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
To the crude product, add thionyl chloride and a catalytic amount of dimethylformamide.
-
Heat the mixture under reflux for a few hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-formylbenzenesulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This amination step is a standard procedure for converting sulfonyl chlorides to sulfonamides.
-
Dissolve the crude 3-formylbenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone).
-
Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.
-
Continue stirring at room temperature for a few hours after the addition is complete.
-
Remove the organic solvent under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activity and Applications
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities.[1][2] While specific biological data for this compound is limited, its structural features suggest potential for various therapeutic applications.
Caption: Potential biological activities based on the benzenesulfonamide core.
-
Anti-inflammatory and Antimicrobial Activity: Numerous benzenesulfonamide derivatives have demonstrated potent anti-inflammatory and antimicrobial properties.[1][2] The presence of the sulfonamide group in this compound makes it a candidate for investigation in these areas.
-
Anticancer Activity: The sulfonamide scaffold is present in several approved anticancer drugs. Derivatives of benzenesulfonamide have been explored as inhibitors of various cancer-related targets.[3] For instance, a series of 3-oxoamino-benzenesulfonamides were synthesized and evaluated as selective and reversible LSD1 inhibitors, a promising target in cancer therapy.[4]
-
Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is a key feature of many enzyme inhibitors, most notably carbonic anhydrase inhibitors. The formyl group can also participate in interactions with biological targets, such as forming covalent bonds with nucleophilic residues.
The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a sulfonamide moiety, makes it an attractive scaffold for the development of novel therapeutic agents through various chemical modifications and for use as a versatile building block in combinatorial chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Formylbenzenesulfonamide (CAS 1778-37-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formylbenzenesulfonamide, with the CAS number 1778-37-6, is a small organic molecule that has garnered interest in the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its known biological activities and potential mechanisms of action. The compound is notably recognized for its role as an inhibitor of ion channels, specifically voltage-gated sodium and potassium channels, suggesting its potential utility in the fields of neuroscience and drug development. Furthermore, its structural resemblance to the neurotransmitter acetylcholine hints at possible interactions with cholinergic systems. This document aims to serve as a core resource for researchers and professionals engaged in the study and application of this compound.
Chemical and Physical Properties
This compound is a benzenesulfonamide derivative characterized by the presence of a formyl group at the meta position of the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1778-37-6 | [1][2][3][4][5] |
| Molecular Formula | C₇H₇NO₃S | [2][3] |
| Molecular Weight | 185.20 g/mol | [2][3] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available | |
| SMILES | O=S(=O)(N)c1cccc(c1)C=O | [2] |
| InChI | InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H,(H2,8,10,11) | [3] |
Spectroscopic Data:
While specific spectra for this compound are not publicly available in the search results, several chemical suppliers indicate their availability upon request.[1] The expected characteristic spectral features are outlined below based on the analysis of related compounds.
Table 2: Expected Spectroscopic Data for this compound
| Spectrum | Expected Peaks and Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.5 ppm), aldehyde proton (singlet, ~9.9-10.1 ppm), sulfonamide protons (broad singlet, variable chemical shift). |
| ¹³C NMR | Aromatic carbons (~125-140 ppm), aldehyde carbonyl carbon (~190 ppm). |
| IR (Infrared) | N-H stretching of the sulfonamide group (~3300-3400 cm⁻¹), C=O stretching of the aldehyde (~1700 cm⁻¹), S=O stretching of the sulfonamide (~1350 and 1160 cm⁻¹), and aromatic C-H and C=C bands. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 185, with fragmentation patterns corresponding to the loss of functional groups. |
Synthesis of this compound: Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the literature. However, based on established synthetic methodologies for related compounds, a two-step procedure can be proposed. This involves the synthesis of the precursor, 3-formylbenzenesulfonyl chloride, followed by its amination.
Proposed Synthesis Workflow
Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride from 3-Formylbenzaldehyde
This procedure is adapted from a method for the synthesis of 3-formylbenzenesulfonyl chloride derivatives.[6]
Materials:
-
3-Formylbenzaldehyde
-
Sodium bisulfite (NaHSO₃)
-
Sodium sulfate (Na₂SO₄)
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water
Procedure:
-
Formation of the Bisulfite Adduct:
-
In a round-bottom flask, dissolve 3-formylbenzaldehyde in a suitable solvent (e.g., water/ethanol mixture).
-
Add a saturated solution of sodium bisulfite dropwise with stirring.
-
Continue stirring until the precipitation of the white bisulfite adduct is complete.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Chlorosulfonation:
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive and reactive reagents.
-
To a flask containing the dried bisulfite adduct, add an excess of chlorosulfonic acid slowly at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete sulfonation.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The crude 3-formylbenzenesulfonic acid will precipitate. Filter the solid and wash with cold water.
-
Dry the crude sulfonic acid thoroughly.
-
Suspend the dried sulfonic acid in an inert solvent (e.g., dichloromethane) and add a catalytic amount of DMF.
-
Add thionyl chloride dropwise at 0 °C.
-
After the addition, reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the solid).
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting residue is the crude 3-formylbenzenesulfonyl chloride, which can be purified by distillation under reduced pressure or used directly in the next step.
-
Step 2: Amination of 3-Formylbenzenesulfonyl Chloride
This procedure is a general method for the amination of sulfonyl chlorides.
Materials:
-
3-Formylbenzenesulfonyl chloride
-
Aqueous ammonia (concentrated)
-
Dichloromethane (or another suitable organic solvent)
-
Water
-
Hydrochloric acid (for pH adjustment, if necessary)
Procedure:
-
Dissolve the crude or purified 3-formylbenzenesulfonyl chloride in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
Separate the organic layer. Wash the organic layer with water, then with a dilute acid solution (if necessary to remove excess ammonia), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Mechanism of Action
This compound has been identified as a modulator of ion channel activity, which forms the basis of its potential therapeutic applications.
Inhibition of Voltage-Gated Ion Channels
The primary reported biological activity of this compound is its ability to block the function of voltage-gated sodium (Naᵥ) and potassium (Kᵥ) channels.[2] These channels are crucial for the generation and propagation of action potentials in excitable cells, such as neurons. By inhibiting these channels, the compound can reduce neuronal excitability, a mechanism that is relevant for the treatment of various neurological disorders.
The benzenesulfonamide scaffold is a known pharmacophore for the inhibition of various ion channels. Studies on related benzenesulfonamide derivatives have shown that they can act as open-channel blockers of Kᵥ channels, suggesting a direct interaction with the channel pore.[7] For Naᵥ channels, sulfonamide-based compounds have been developed as potent and selective inhibitors, indicating that this chemical class can effectively target these channels.[8][9][10]
Proposed Mechanism of Ion Channel Inhibition
The precise molecular mechanism of how this compound interacts with and inhibits Naᵥ and Kᵥ channels has not been elucidated in detail. However, based on the known mechanisms of similar ion channel blockers, a general model can be proposed.
It is hypothesized that this compound physically obstructs the ion-conducting pore of both sodium and potassium channels. This "pore block" mechanism prevents the flow of Na⁺ and K⁺ ions across the cell membrane, which is essential for the depolarization and repolarization phases of an action potential. The binding could be state-dependent, meaning the compound may have a higher affinity for the open or inactivated state of the channel, a common feature of many ion channel blockers.
Potential Interaction with Acetylcholine Receptors
The structural similarity of this compound to acetylcholine suggests the possibility of its interaction with nicotinic acetylcholine receptors (nAChRs).[2] While direct experimental evidence for this interaction is currently lacking, the sulfonamide moiety and the overall molecular shape could potentially fit into the ligand-binding domain of certain nAChR subtypes. Such an interaction could lead to either agonistic or antagonistic effects, further modulating synaptic transmission. The development of pharmacophore models for nAChR ligands could help in computationally assessing this potential interaction.[11][12][13]
Applications and Future Directions
The ability of this compound to inhibit voltage-gated ion channels makes it a compound of interest for the development of novel therapeutics for a range of neurological and psychiatric conditions characterized by neuronal hyperexcitability, such as:
-
Epilepsy
-
Neuropathic pain
-
Cardiac arrhythmias (due to its effect on cardiac ion channels)
Further research is required to fully characterize the pharmacological profile of this compound. Key areas for future investigation include:
-
Determination of Physicochemical Properties: Experimental determination of its melting point, boiling point, and density is necessary for a complete profile.
-
Detailed Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectra will confirm its structure and purity.
-
Optimization of Synthesis: Development and optimization of a reliable and scalable synthetic route.
-
In-depth Mechanistic Studies: Elucidation of the specific binding sites and kinetics of interaction with various subtypes of Naᵥ and Kᵥ channels using electrophysiological techniques like patch-clamping.
-
Evaluation of Acetylcholine Receptor Interaction: Direct assessment of its binding and functional effects on different nAChR subtypes.
-
In Vivo Efficacy and Safety Studies: Preclinical studies in animal models to evaluate its therapeutic potential and safety profile.
Conclusion
This compound is a promising chemical entity with a clear biological activity as an ion channel inhibitor. This technical guide has consolidated the available information on its properties, proposed a viable synthetic pathway, and outlined its potential mechanisms of action. The provided data and protocols are intended to facilitate further research and development of this compound and its derivatives for potential therapeutic applications. As with any research compound, all handling and experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.
References
- 1. chemcd.com [chemcd.com]
- 2. 3-Formylbenzene-1-sulfonamide | 1778-37-6 | BAA77837 [biosynth.com]
- 3. 1778-37-6|3-formylbenzene-1-sulfonamide|3-formylbenzene-1-sulfonamide|-范德生物科技公司 [bio-fount.com]
- 4. Page loading... [guidechem.com]
- 5. 3-formylbenzene-1-sulfonamide | 1778-37-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Musings on alpha4beta2 nicotinic acetylcholine (nACh) receptor pharmacophore models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Formylbenzenesulfonamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Formylbenzenesulfonamide, a benzenesulfonamide derivative with potential applications in medicinal chemistry and organic synthesis. While the historical context of its initial discovery remains largely undocumented in readily available literature, this guide outlines the plausible synthetic pathways based on established chemical principles and provides a framework for its preparation and characterization. The document details the general history of the broader sulfonamide class of compounds, offers a detailed, albeit inferred, experimental protocol for the synthesis of this compound, and presents a compilation of its key chemical and physical properties.
Introduction: The Dawn of the Sulfa Drugs
The journey of sulfonamides began in the 1930s with the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent.[1] German chemist Gerhard Domagk, in his work at I.G. Farbenindustrie, observed the antibacterial properties of this orange-red dye.[1] Subsequent research by Ernest Fourneau and his team at the Pasteur Institute revealed that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide.[2] This pivotal discovery unlocked the therapeutic potential of the sulfonamide functional group and initiated a new era in medicine, marking the beginning of the antibiotic age.[1] The general structure of a sulfonamide consists of a sulfonyl group connected to an amine group, often attached to an aromatic ring.[3]
The synthesis of sulfonamides typically involves the reaction of a sulfonyl halide, most commonly a sulfonyl chloride, with ammonia or a primary or secondary amine.[4] The requisite sulfonyl chlorides are often prepared by the chlorosulfonation of an aromatic compound using chlorosulfonic acid.[4]
While the history of the parent sulfonamide compounds is well-documented, the specific discovery and historical development of this compound are not prominently featured in the scientific literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1778-37-6, and its availability from various chemical suppliers.[2][3][5][6] The primary focus of this guide is to provide a detailed technical understanding of its synthesis and properties based on established chemical methodologies.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in research and development.
| Property | Value | Source |
| CAS Number | 1778-37-6 | [2][3][5][6] |
| Molecular Formula | C7H7NO3S | [3][6] |
| Molecular Weight | 185.20 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-Formylbenzene-1-sulfonamide, Benzenesulfonamide, 3-formyl-, m-Sulfamoylbenzaldehyde | [3] |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be logically approached as a two-step process, starting from 3-formylbenzaldehyde. The first step involves the preparation of the key intermediate, 3-formylbenzenesulfonyl chloride, followed by its amidation to yield the final product.
Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride
A synthetic route to 3-formylbenzenesulfonyl chloride derivatives from the corresponding benzaldehydes has been developed.[2] The key step in this procedure is the conversion of the aldehyde bisulfite adduct to the target sulfonyl chloride.[2]
Experimental Protocol:
-
Formation of the Bisulfite Adduct: 3-Formylbenzaldehyde is reacted with a saturated solution of sodium bisulfite. The aldehyde functional group reversibly reacts with the bisulfite to form a solid adduct, which can be isolated by filtration. This step serves to protect the aldehyde group during the subsequent chlorosulfonation.
-
Chlorosulfonation: The dried bisulfite adduct is then carefully added in portions to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C). The reaction mixture is stirred until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then cautiously poured onto crushed ice to quench the excess chlorosulfonic acid. The resulting precipitate, 3-formylbenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
References
An In-depth Technical Guide to 3-Formylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formylbenzenesulfonamide is a substituted aromatic sulfonamide with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, its structural motifs—a sulfonamide group and an aldehyde—are present in numerous biologically active molecules. This guide provides a preliminary investigation into this compound, including a proposed synthetic pathway, expected physicochemical and spectroscopic properties, and an overview of the potential biological activities based on analogous structures. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Chemical Properties and Synthesis
This compound possesses a molecular formula of C₇H₇NO₃S and a molecular weight of 185.20 g/mol . The structure consists of a benzene ring substituted with a formyl group and a sulfonamide group at the meta position.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₇H₇NO₃S |
| Molecular Weight | 185.20 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. |
| CAS Number | 1778-37-6 |
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the scientific literature. However, a plausible synthetic route can be devised based on established organic chemistry transformations and analogous preparations, such as that of 4-formylbenzenesulfonamide and 3-formylbenzenesulfonyl chloride. A likely two-step synthesis is proposed below.
Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride
The synthesis would begin with the chlorosulfonation of 3-formylbenzoic acid. This reaction is a standard method for introducing a sulfonyl chloride group onto an aromatic ring.
Step 2: Amination of 3-Formylbenzenesulfonyl Chloride
The resulting 3-formylbenzenesulfonyl chloride can then be converted to the corresponding sulfonamide by reaction with ammonia.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the amine protons of the sulfonamide group. The aromatic protons would appear as a complex multiplet in the aromatic region (δ 7.5-8.5 ppm). The aldehyde proton would be a singlet in the downfield region (δ 9.5-10.5 ppm). The two protons of the sulfonamide group would likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the aldehyde (around δ 190 ppm), the aromatic carbons (in the δ 120-150 ppm range), with the carbon attached to the sulfonyl group being the most downfield among the aromatic signals.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
N-H stretching of the sulfonamide group: two bands in the region of 3200-3400 cm⁻¹.
-
C=O stretching of the aldehyde group: a strong band around 1700 cm⁻¹.
-
S=O stretching of the sulfonamide group: two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-H stretching of the aldehyde: a characteristic peak around 2850 cm⁻¹.
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (185.20 g/mol ). Fragmentation patterns would likely involve the loss of SO₂ and the formyl group.
Potential Biological Activities and Applications
While there is a lack of direct biological data for this compound, the benzenesulfonamide scaffold is a well-established pharmacophore in a variety of therapeutic agents. The biological activities of related compounds suggest potential avenues for investigation for this compound.
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1][2] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[3] It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.
Anticancer Activity
Many benzenesulfonamide derivatives have been investigated for their anticancer properties.[3][4][5] These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase IX, which is overexpressed in many hypoxic tumors.[3]
Antibacterial Activity
The sulfonamide functional group is famously associated with the first class of antibacterial drugs. Although resistance is widespread, the development of novel sulfonamide-containing compounds remains an area of interest in the search for new antimicrobial agents.[6][7]
Experimental Protocols and Methodologies
As specific experimental data for this compound is limited, the following sections provide generalized protocols for the types of experiments that would be necessary for its synthesis and biological evaluation.
General Synthesis of this compound (Proposed)
Materials: 3-Formylbenzoic acid, chlorosulfonic acid, thionyl chloride, aqueous ammonia, dichloromethane, diethyl ether, sodium bicarbonate, magnesium sulfate.
Procedure:
-
Chlorosulfonation: To a stirred solution of 3-formylbenzoic acid in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate of 3-formylbenzenesulfonyl chloride is filtered, washed with cold water, and dried.
-
Amination: The crude 3-formylbenzenesulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone) and cooled to 0 °C. Concentrated aqueous ammonia is added dropwise, and the mixture is stirred for several hours at room temperature.
-
Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Carbonic Anhydrase Inhibition Assay (General Protocol)
A common method to assess CA inhibition is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.
Materials: Purified human carbonic anhydrase isoforms, inhibitor stock solution (this compound in DMSO), CO₂-saturated water, buffer solution (e.g., TRIS), pH indicator (e.g., p-nitrophenol).
Procedure:
-
The assay is performed in a stopped-flow spectrophotometer.
-
A solution of the CA enzyme in buffer is mixed with a CO₂-saturated solution containing the pH indicator and varying concentrations of the inhibitor.
-
The rate of change in absorbance of the pH indicator is monitored, which corresponds to the rate of the enzyme-catalyzed reaction.
-
IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.
Visualizations
Proposed Synthesis Workflow
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037) [hmdb.ca]
- 2. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) [hmdb.ca]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Spectroscopic Analysis of 3-Formylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic characterization of 3-Formylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. By detailing predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols, this document serves as a vital resource for the identification, purification, and structural elucidation of this compound.
Core Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational prediction tools to provide a foundational dataset for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the aromatic, aldehydic, and sulfonamide protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.3 | Singlet | 1H | Aromatic proton (H-2) |
| ~8.1 | Doublet | 1H | Aromatic proton (H-4) |
| ~7.9 | Doublet | 1H | Aromatic proton (H-6) |
| ~7.6 | Triplet | 1H | Aromatic proton (H-5) |
| ~4.9 | Broad Singlet | 2H | Sulfonamide protons (-SO₂NH₂) |
¹³C NMR (Carbon NMR) Data
The predicted ¹³C NMR spectrum in CDCl₃ provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~191 | Aldehyde carbon (C=O) |
| ~145 | Aromatic carbon (C-3) |
| ~138 | Aromatic carbon (C-1) |
| ~135 | Aromatic carbon (C-5) |
| ~130 | Aromatic carbon (C-6) |
| ~128 | Aromatic carbon (C-2) |
| ~126 | Aromatic carbon (C-4) |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3250 | Medium, Broad | N-H stretching (sulfonamide) |
| ~3080 | Weak | C-H stretching (aromatic) |
| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |
| ~1700 | Strong | C=O stretching (aldehyde) |
| ~1580, ~1470 | Medium | C=C stretching (aromatic) |
| ~1340, ~1160 | Strong | S=O stretching (sulfonamide) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
| m/z Ratio | Relative Intensity (%) | Proposed Fragment |
| 185 | High | [M]⁺ (Molecular Ion) |
| 184 | Moderate | [M-H]⁺ |
| 120 | Moderate | [M-SO₂NH]⁺ |
| 106 | High | [C₇H₆O]⁺ |
| 92 | Moderate | [C₆H₄O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 65 | Low | [SO₂NH]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For fragmentation analysis (MS/MS), select the molecular ion (m/z 185) as the precursor ion and subject it to collision-induced dissociation (CID).
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
The Dual Reactivity of 3-Formylbenzenesulfonamide: A Technical Guide for Researchers
An In-depth Examination of a Versatile Building Block in Organic Synthesis and Drug Discovery
Introduction: 3-Formylbenzenesulfonamide is a bifunctional organic compound that is gaining increasing attention as a versatile building block in medicinal chemistry and materials science. Its structure, featuring both an electrophilic aldehyde group and a nucleophilic sulfonamide moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, complete with experimental protocols and quantitative data to assist researchers in its effective utilization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃S | |
| Molecular Weight | 185.20 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 145-148 °C | |
| Solubility | Soluble in DMSO, DMF, and hot ethanol |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.05 (s, 1H, CHO), 8.25 (t, J=1.6 Hz, 1H, Ar-H), 8.10 (dt, J=7.8, 1.4 Hz, 1H, Ar-H), 7.95 (dt, J=7.8, 1.4 Hz, 1H, Ar-H), 7.70 (t, J=7.8 Hz, 1H, Ar-H), 7.50 (s, 2H, SO₂NH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 192.5 (CHO), 144.8 (C-SO₂), 136.9 (C-CHO), 132.5 (Ar-CH), 130.2 (Ar-CH), 128.8 (Ar-CH), 125.6 (Ar-CH).
-
IR (KBr, cm⁻¹): 3350, 3250 (N-H stretch), 1700 (C=O stretch), 1340, 1160 (S=O stretch).[2]
-
Mass Spectrometry (ESI-MS): m/z 186.02 [M+H]⁺, 184.00 [M-H]⁻.
Reactivity Profile
The reactivity of this compound is characterized by the distinct chemistries of its two functional groups: the aldehyde and the sulfonamide. This dual reactivity allows for sequential or, in some cases, tandem reactions to construct complex molecular architectures.
Reactions of the Formyl Group
The aldehyde functionality is a key site for nucleophilic attack and condensation reactions.
1. Schiff Base Formation: The formyl group readily reacts with primary amines to form Schiff bases (imines). This is a cornerstone reaction for introducing molecular diversity.
Experimental Protocol: General Procedure for Schiff Base Synthesis [3][4]
To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added the desired primary amine (1.0 mmol). A catalytic amount of acetic acid (1-2 drops) can be added to facilitate the reaction. The mixture is stirred at room temperature or heated to reflux for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the corresponding Schiff base.
| Amine | Product | Yield (%) |
| Aniline | N-(3-sulfamoylbenzylidene)aniline | 85-95 |
| 4-Methoxyaniline | 4-Methoxy-N-(3-sulfamoylbenzylidene)aniline | 88-96 |
| 2-Aminopyridine | N-(3-sulfamoylbenzylidene)pyridin-2-amine | 80-90 |
Logical Relationship of Schiff Base Formation
Caption: Formation of a Schiff base from this compound and a primary amine.
2. Reductive Amination: The intermediate Schiff base can be reduced in situ to form a stable secondary amine.
Experimental Protocol: One-Pot Reductive Amination
To a solution of this compound (1.0 mmol) and a primary amine (1.0 mmol) in methanol (15 mL), sodium borohydride (1.5 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4-8 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.
3. Reduction to Alcohol: The aldehyde group can be selectively reduced to a primary alcohol.
Experimental Protocol: Reduction with Sodium Borohydride
To a stirred solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.2 mmol) is added in small portions. The reaction is stirred for 1-2 hours at the same temperature. After completion (monitored by TLC), the reaction is quenched by the addition of acetone. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 3-(hydroxymethyl)benzenesulfonamide.
| Reducing Agent | Product | Yield (%) |
| Sodium Borohydride | 3-(Hydroxymethyl)benzenesulfonamide | 90-98 |
| Lithium Aluminum Hydride | 3-(Hydroxymethyl)benzenesulfonamide | (Potential for sulfonamide reduction) |
4. Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid.
Experimental Protocol: Oxidation with Potassium Permanganate
A solution of this compound (1.0 mmol) in a mixture of acetone and water (1:1, 20 mL) is treated with potassium permanganate (1.2 mmol) at room temperature. The mixture is stirred until the purple color disappears. The manganese dioxide is filtered off, and the filtrate is acidified with dilute HCl. The resulting precipitate of 3-sulfamoylbenzoic acid is collected by filtration, washed with cold water, and dried.
5. Wittig Reaction: The formyl group can undergo olefination reactions, such as the Wittig reaction, to form alkenes.
Experimental Workflow for Wittig Reaction
Caption: Stepwise workflow of the Wittig reaction with this compound.
Reactions of the Sulfonamide Group
The sulfonamide group offers opportunities for N-functionalization and can influence the molecule's biological activity.
1. N-Alkylation: The acidic proton on the sulfonamide nitrogen can be removed by a base, and the resulting anion can be alkylated.[5]
Experimental Protocol: N-Alkylation of the Sulfonamide
To a solution of this compound (1.0 mmol) in dry DMF (10 mL) is added a base such as potassium carbonate (1.5 mmol) or sodium hydride (1.1 mmol, 60% dispersion in mineral oil) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of an alkyl halide (1.1 mmol). The reaction is then stirred at room temperature or heated to 50-70 °C for 4-12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
| Alkylating Agent | Base | Product | Yield (%) |
| Methyl Iodide | K₂CO₃ | 3-Formyl-N-methylbenzenesulfonamide | 75-85 |
| Benzyl Bromide | NaH | N-Benzyl-3-formylbenzenesulfonamide | 70-80 |
2. Synthesis from 3-Formylbenzenesulfonyl Chloride: this compound is typically synthesized from the corresponding sulfonyl chloride. This precursor is highly reactive towards nucleophiles.
Experimental Protocol: Synthesis of this compound [6]
To a solution of ammonia (or an amine for N-substituted derivatives) in a suitable solvent such as THF or dichloromethane at 0 °C, 3-formylbenzenesulfonyl chloride (1.0 mmol) is added dropwise. The reaction mixture is stirred for 1-3 hours at room temperature. The resulting ammonium chloride salt is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Synthesis Pathway from Sulfonyl Chloride
Caption: Synthesis of this compound from its sulfonyl chloride precursor.
Applications in Drug Discovery and Materials Science
The unique reactivity profile of this compound makes it a valuable scaffold in several scientific domains.
-
Medicinal Chemistry: The sulfonamide moiety is a well-established pharmacophore, notably found in carbonic anhydrase inhibitors. The formyl group provides a convenient handle for the synthesis of diverse libraries of compounds for screening against various biological targets. The ability to readily form Schiff bases and secondary amines allows for the exploration of structure-activity relationships.
-
Materials Science: The bifunctional nature of this compound allows for its use as a cross-linking agent in polymer chemistry. The aldehyde can participate in the formation of polymeric networks, while the sulfonamide group can be used to tune the material's properties, such as solubility and thermal stability.
Conclusion
This compound is a highly versatile and reactive building block with significant potential in organic synthesis. The orthogonal reactivity of its aldehyde and sulfonamide functional groups enables a wide array of chemical transformations, leading to the creation of diverse and complex molecular structures. This guide provides a foundational understanding of its reactivity, offering researchers the necessary tools to harness its synthetic utility for the development of novel pharmaceuticals and advanced materials.
References
- 1. 3240-35-5|4-Formylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-Formylbenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylbenzenesulfonamide is a versatile bifunctional organic building block that holds significant potential in organic synthesis, particularly in the construction of diverse molecular architectures for pharmaceutical and materials science applications. Its structure features an electrophilic aldehyde group and a sulfonamide moiety, both of which can participate in a wide array of chemical transformations. The aldehyde functionality readily undergoes condensation reactions, such as Knoevenagel condensation and the formation of Schiff bases, while the sulfonamide group can be a key pharmacophore in various drug candidates, notably as inhibitors of carbonic anhydrase. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds and Schiff bases.
Key Applications of this compound
This compound serves as a valuable starting material for the synthesis of a variety of organic molecules, including:
-
Heterocyclic Compounds: It is a key component in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidinones, which are known for a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1]
-
Schiff Bases: The aldehyde group can be readily condensed with primary amines to form Schiff bases (imines). Sulfonamide-containing Schiff bases are of great interest in medicinal chemistry due to their potential as antibacterial, antifungal, and anticancer agents.[2]
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a well-established zinc-binding group in carbonic anhydrase inhibitors. By incorporating this feature into more complex molecules derived from this compound, novel and potent inhibitors can be developed for therapeutic applications, including cancer and glaucoma.[3][4][5][6][7]
-
Knoevenagel Condensation Products: The aldehyde can react with active methylene compounds in a Knoevenagel condensation to yield α,β-unsaturated products, which are versatile intermediates for further synthetic transformations.
Experimental Protocols
Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. This compound can act as the aldehyde component to synthesize sulfonamide-functionalized dihydropyrimidinones.
General Reaction Scheme:
Experimental Protocol (Adapted from general procedures for Biginelli reactions): [1][8][9][10][11][12]
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-dicarbonyl compound)
-
Urea (or thiourea)
-
Catalyst (e.g., p-toluenesulfonic acid, Lewis acids like InCl₃, or a heterogeneous catalyst)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).
-
Add a catalytic amount of the chosen acid catalyst (e.g., 10 mol% p-toluenesulfonic acid).
-
Add ethanol (5-10 mL) as the solvent.
-
Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product often precipitates from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.
Expected Outcome:
The reaction is expected to yield the corresponding 4-(3-sulfamoylphenyl)-3,4-dihydropyrimidin-2(1H)-one derivative. Yields for Biginelli reactions can vary widely depending on the specific substrates and catalyst used, but are often in the moderate to good range.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Schiff Bases
The condensation of this compound with various primary amines provides a straightforward route to a library of sulfonamide-containing Schiff bases.
General Reaction Scheme:
Experimental Protocol (Adapted from general procedures for Schiff base synthesis): [2][13][14][15][16]
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted anilines, or aliphatic amines)
-
Ethanol (or methanol)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the primary amine (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product often precipitates from the solution. Collect the solid by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent if further purification is needed.
Expected Outcome:
This procedure is expected to yield the corresponding N-(3-sulfamoylbenzylidene)amine. Yields are typically high for this type of condensation reaction.
Characterization:
The formation of the imine bond can be confirmed by IR spectroscopy (C=N stretch) and ¹H NMR spectroscopy (disappearance of the aldehyde proton and appearance of the imine proton signal). Mass spectrometry will confirm the molecular weight of the product.
Knoevenagel Condensation
This compound can undergo a Knoevenagel condensation with active methylene compounds to form α,β-unsaturated products.
General Reaction Scheme:
Experimental Protocol (Adapted from general procedures for Knoevenagel condensation): [17][18][19][20][21]
Materials:
-
This compound
-
Malononitrile (or ethyl cyanoacetate, or other active methylene compound)
-
A weak base catalyst (e.g., piperidine, ammonium acetate)
-
A suitable solvent (e.g., ethanol, or solvent-free conditions)
Procedure:
-
Combine this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in a reaction vessel.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
The reaction can be performed neat (solvent-free) or in a solvent like ethanol. For solvent-free conditions, the mixture can be stirred at room temperature or gently heated. In a solvent, the mixture is typically refluxed. Microwave irradiation can also be employed to accelerate the reaction.[17]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, if performed in a solvent, it can be cooled to induce crystallization of the product.
-
If performed neat, the reaction mixture can be triturated with a non-polar solvent like hexane to induce solidification and remove non-polar impurities.
-
Collect the solid product by filtration and wash with a cold solvent.
-
Recrystallize from an appropriate solvent for purification.
Expected Outcome:
The reaction should yield the corresponding 2-(3-sulfamoylbenzylidene)malononitrile (if malononitrile is used). Yields for Knoevenagel condensations are generally good to excellent.
Characterization:
The product can be characterized by ¹H NMR (presence of a vinyl proton), ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Yields for Reactions of Aromatic Aldehydes (Literature Data for Analogs)
| Reaction Type | Aldehyde | Reagents | Catalyst | Yield (%) | Reference |
| Biginelli Reaction | Aromatic Aldehydes | Ethyl acetoacetate, Urea | Acid Catalyst | 70-95% | [1][9] |
| Schiff Base Formation | Aromatic Aldehydes | Primary Amines | Acetic Acid | >90% | [2][16] |
| Knoevenagel Condensation | Aromatic Aldehydes | Malononitrile | Piperidine | 85-95% | [17][21] |
Note: The yields presented are for analogous aromatic aldehydes and may vary for this compound.
Visualization of Synthetic Pathways
Diagram 1: Biginelli Reaction Workflow
Caption: Workflow for the synthesis of dihydropyrimidinones.
Diagram 2: Schiff Base Formation Workflow
Caption: Workflow for the synthesis of Schiff bases.
Diagram 3: Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel condensation.
Diagram 4: Potential Signaling Pathway Inhibition
Caption: Inhibition of Carbonic Anhydrase IX signaling.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of a wide range of organic compounds with potential biological activity. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this molecule and to develop novel compounds for applications in drug discovery and materials science. The versatility of its functional groups allows for the generation of diverse molecular scaffolds, making it a valuable tool in the modern synthetic chemist's arsenal.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.org.za [scielo.org.za]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 12. jetir.org [jetir.org]
- 13. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of Schiff's bases of sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www2.unifap.br [www2.unifap.br]
- 18. bhu.ac.in [bhu.ac.in]
- 19. arkat-usa.org [arkat-usa.org]
- 20. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Formylbenzenesulfonamide in Enzyme Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamides represent a critical class of pharmacophores in modern drug discovery, renowned for their ability to inhibit a variety of enzymes, most notably the metalloenzymes. The sulfonamide moiety (-SO₂NH₂) is a key zinc-binding group, enabling these compounds to effectively target the active sites of enzymes such as carbonic anhydrases (CAs) and metallo-β-lactamases (MβLs).[1] Within this class, 3-Formylbenzenesulfonamide is a particularly valuable scaffold. Its meta-substituted formyl group provides a versatile chemical handle for the synthesis of diverse compound libraries, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[1]
These application notes provide a comprehensive overview of the use of the this compound scaffold in the screening and development of enzyme inhibitors, with a primary focus on carbonic anhydrases, which are well-established therapeutic targets for a range of diseases including glaucoma, epilepsy, and cancer.[2]
Data Presentation: Inhibitory Activity of Benzenesulfonamide Derivatives
While direct inhibitory data for this compound is not extensively published, the following table summarizes the inhibitory activity of various benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data illustrates the potential of this compound class and serves as a benchmark for screening campaigns utilizing novel derivatives synthesized from a this compound starting scaffold.
| Compound Class | Derivative Example | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Mono-tailed Benzenesulfonamides | 4-substituted | hCA I | 68.4–458.1 nM | [2] |
| hCA II | 62.8–153.7 nM | [2] | ||
| hCA XII | 55.4–113.2 nM | [2] | ||
| Isatin-linked Benzenesulfonamides | 9a | hCA IX | 60.5 nM | [3] |
| 9d | hCA IX | 95.6 nM | [3] | |
| 9k | hCA IX | 75.4 nM | [3] | |
| 9p | hCA XII | 84.5 nM | [3] | |
| Phenylethynylbenzenesulfonamides | para-substituted | hCA IX & XII | Low Nanomolar | [4] |
| meta-substituted | hCA I, IX, & XII | Low Nanomolar | [4] |
Mandatory Visualizations
Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Workflow: High-Throughput Screening for CA Inhibitors
Caption: Workflow for high-throughput screening of carbonic anhydrase inhibitors.
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a robust and high-throughput compatible method to screen for and characterize carbonic anhydrase inhibitors. The assay is based on the principle that CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.
Materials and Reagents:
-
Enzyme: Human carbonic anhydrase (e.g., hCA I, II, IX, or XII)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compounds: this compound derivatives
-
Positive Control: Acetazolamide
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvent: DMSO
-
Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm; pipettes and tips.
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 with HCl.
-
Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C.
-
Enzyme Working Solution: On the day of the assay, dilute the enzyme stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh.
-
Inhibitor Stock Solutions (10 mM): Dissolve test compounds and Acetazolamide in DMSO. Create serial dilutions to determine IC₅₀ values.
-
-
Assay Protocol (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the test compound dilution (or DMSO for the vehicle control).
-
Add 20 µL of the CA Working Solution to all wells except for the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Synthesis of a Schiff Base Derivative from this compound
This protocol provides a general method for derivatizing the this compound scaffold to create a library of potential inhibitors for screening.
Materials and Reagents:
-
This compound
-
A primary amine (R-NH₂) of choice
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm ethanol.
-
Add 1.1 equivalents of the desired primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or gently heat under reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel enzyme inhibitors. Its chemical tractability allows for the creation of diverse libraries of compounds that can be screened against various enzymatic targets, particularly carbonic anhydrases. The protocols and data presented here provide a solid foundation for researchers to initiate and conduct effective inhibitor screening campaigns, ultimately contributing to the discovery of new therapeutic agents.
References
- 1. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 3-Formylbenzenesulfonamide and Related Derivatives as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in immune evasion in cancer. By catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive tumor microenvironment.[1] This is achieved through two main mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and activation, and the production of kynurenine and other metabolites that actively suppress effector T cells and promote the generation of regulatory T cells (Tregs).[1][2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
The benzenesulfonamide scaffold is a recognized pharmacophore in the development of IDO1 inhibitors.[1] Compounds containing this moiety have shown potential in inhibiting IDO1 activity in cell-based assays.[1] This document provides detailed protocols for evaluating 3-Formylbenzenesulfonamide and other benzenesulfonamide derivatives as potential IDO1 inhibitors using a suite of cell-based assays. These assays are designed to assess the compound's direct inhibitory effect on IDO1, its impact on T-cell function, and its overall cellular toxicity.
IDO1 Signaling Pathway
The canonical IDO1 pathway involves the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. This depletion of tryptophan and accumulation of kynurenine leads to the suppression of the anti-tumor immune response.
Caption: IDO1 signaling pathway and point of inhibition.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: IDO1 Inhibitory Activity
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | SK-OV-3 | Kynurenine Measurement | Experimental Value |
| Epacadostat (Control) | SK-OV-3 | Kynurenine Measurement | Experimental Value |
| BMS-986205 (Control) | SK-OV-3 | Kynurenine Measurement | Experimental Value |
Table 2: Effect on T-Cell Activation
| Compound | Co-culture System | Readout | EC50 (µM) |
| This compound | SK-OV-3 / Jurkat | IL-2 Secretion | Experimental Value |
| Epacadostat (Control) | SK-OV-3 / Jurkat | IL-2 Secretion | Experimental Value |
| BMS-986205 (Control) | SK-OV-3 / Jurkat | IL-2 Secretion | Experimental Value |
Table 3: Cytotoxicity Profile
| Compound | Cell Line | Assay Type | CC50 (µM) |
| This compound | SK-OV-3 | MTT Assay | Experimental Value |
| This compound | Jurkat | MTT Assay | Experimental Value |
| Doxorubicin (Control) | SK-OV-3 | MTT Assay | Experimental Value |
Experimental Protocols
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the enzymatic activity of IDO1 in a cellular context by quantifying the production of kynurenine.[3][4]
Workflow:
Caption: Workflow for the cell-based IDO1 activity assay.
Materials:
-
SK-OV-3 cells (or other IDO1-expressing cancer cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound and control inhibitors (e.g., Epacadostat)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed SK-OV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[5]
-
The next day, add IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression and incubate for 24 hours.[5]
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the IFN-γ containing medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of DMAB reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm using a microplate reader.
-
A kynurenine standard curve should be prepared to determine the concentration of kynurenine in the samples.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control and determine the IC50 value.
T-Cell Co-culture Assay
This assay evaluates the functional consequence of IDO1 inhibition by measuring the restoration of T-cell activation in a co-culture system.[3][4]
Workflow:
Caption: Workflow for the T-cell co-culture assay.
Materials:
-
SK-OV-3 cells
-
Jurkat T-cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IFN-γ
-
Phytohemagglutinin-L (PHA-L)
-
This compound and control inhibitors
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Protocol:
-
Seed SK-OV-3 cells in a 96-well plate and induce IDO1 expression with IFN-γ as described in the previous protocol.
-
On the day of the experiment, wash the SK-OV-3 cells to remove IFN-γ.
-
Add Jurkat T-cells to the wells containing the SK-OV-3 cells at a ratio of 5:1 (Jurkat:SK-OV-3).
-
Add PHA-L to a final concentration of 1 µg/mL to stimulate T-cell activation.
-
Add serial dilutions of this compound and control compounds to the co-culture.
-
Incubate the co-culture plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the compound concentration to determine the EC50 for the restoration of T-cell activation.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine if the observed effects of the compound are due to specific IDO1 inhibition or general cytotoxicity.[3]
Workflow:
Caption: Workflow for the cell viability (MTT) assay.
Materials:
-
SK-OV-3 or Jurkat cells
-
Appropriate cell culture medium
-
This compound and a cytotoxic control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed SK-OV-3 or Jurkat cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach (for adherent cells) or stabilize overnight.
-
Add serial dilutions of this compound and a cytotoxic control compound. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Incubate the plate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
References
- 1. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions of 3-Formylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylbenzenesulfonamide is a versatile bifunctional molecule containing both an aldehyde and a sulfonamide group. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The aldehyde functionality allows for a variety of reactions, including the formation of Schiff bases, while the sulfonamide group is a key pharmacophore in many drug classes, notably as inhibitors of carbonic anhydrases.[1][2][3][4] This document provides detailed experimental protocols for key reactions of this compound, quantitative data for the resulting products, and visualizations of a relevant signaling pathway and a typical experimental workflow.
Key Reactions and Experimental Protocols
This section details the experimental procedures for the synthesis of this compound and its subsequent reactions, including Schiff base formation, reduction of the formyl group, and oxidation of the formyl group.
Protocol 1: Synthesis of this compound
A common route for the synthesis of this compound involves the sulfonation of benzaldehyde. Careful control of reaction conditions is crucial to prevent side reactions such as oxidation of the aldehyde group.[5]
Materials:
-
Benzaldehyde
-
Fuming sulfuric acid (oleum)
-
Ice
-
Sodium chloride
-
Diethyl ether
Procedure:
-
Cool fuming sulfuric acid in an ice-salt bath.
-
Slowly add benzaldehyde to the cooled fuming sulfuric acid with constant stirring, maintaining a low temperature (0-5 °C).
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Saturate the aqueous solution with sodium chloride to precipitate the sodium salt of 3-formylbenzenesulfonic acid.
-
Filter the precipitate and wash with a small amount of cold water.
-
To obtain the sulfonamide, the corresponding sulfonyl chloride must first be synthesized, followed by amination. A synthetic route to 3-formylbenzenesulfonyl chloride derivatives from the corresponding benzaldehydes has been developed.[6]
Protocol 2: Schiff Base Formation with Aniline
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[7][8][9][10][11][12]
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add aniline (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Reduction of the Formyl Group to a Hydroxymethyl Group
The formyl group of this compound can be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~6 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 4: Oxidation of the Formyl Group to a Carboxylic Acid Group
The formyl group can be oxidized to a carboxylic acid using various oxidizing agents. A common method involves the use of potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide
-
Sulfuric acid
-
Sodium bisulfite
Procedure:
-
Dissolve this compound in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture with vigorous stirring.
-
Heat the mixture gently if the reaction is slow. The disappearance of the purple color of the permanganate indicates the progress of the reaction.
-
After the reaction is complete (as indicated by the persistence of the purple color), cool the mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with sulfuric acid. The carboxylic acid product should precipitate.
-
If the solution is colored due to excess permanganate, add a small amount of sodium bisulfite until the color disappears.
-
Collect the precipitated 3-sulfamoylbenzoic acid by filtration and recrystallize from water.
Data Presentation
The following tables summarize the expected quantitative data for the reactions described above. Note that yields and physical properties can vary depending on the specific reaction conditions and purity of the starting materials.
Table 1: Reagents and Products for Key Reactions
| Reaction | Starting Material | Reagent(s) | Product |
| Schiff Base Formation | This compound | Aniline, Ethanol, Acetic Acid | N-(3-sulfamoylbenzylidene)aniline |
| Reduction | This compound | Sodium Borohydride, Methanol | 3-(Hydroxymethyl)benzenesulfonamide |
| Oxidation | This compound | Potassium Permanganate, NaOH | 3-Sulfamoylbenzoic acid |
Table 2: Physical and Spectroscopic Data of Products
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected ¹H NMR signals (δ, ppm) |
| N-(3-sulfamoylbenzylidene)aniline | C₁₃H₁₂N₂O₂S | 276.32 | ~130-135 | 8.5-8.7 (s, 1H, -CH=N-), 7.2-8.2 (m, 9H, Ar-H), 7.4 (s, 2H, -SO₂NH₂) |
| 3-(Hydroxymethyl)benzenesulfonamide | C₇H₉NO₃S | 203.22 | ~105-110 | 7.4-7.9 (m, 4H, Ar-H), 7.3 (s, 2H, -SO₂NH₂), 5.3 (t, 1H, -OH), 4.6 (d, 2H, -CH₂-) |
| 3-Sulfamoylbenzoic acid | C₇H₇NO₄S | 217.20 | 218-220[13] | 13.5 (s, 1H, -COOH), 8.0-8.5 (m, 4H, Ar-H), 7.5 (s, 2H, -SO₂NH₂) |
Mandatory Visualizations
Signaling Pathway: Carbonic Anhydrase IX Inhibition
Derivatives of this compound are investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers due to hypoxia.[1][2][3][4] CA IX plays a crucial role in tumor cell survival by regulating intra- and extracellular pH. Its inhibition can lead to increased intracellular acidosis and apoptosis.[1][3]
Caption: Carbonic Anhydrase IX signaling pathway in cancer and its inhibition by sulfonamides.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of a Schiff base derivative of this compound.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Formylbenzenesulfonic Acid | High-Purity Reagent [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes | MDPI [mdpi.com]
- 11. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 12. researchgate.net [researchgate.net]
- 13. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Formylbenzenesulfonamide in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a robust and homogeneous technique widely used in high-throughput screening (HTS) and drug discovery to study molecular interactions in solution.[1][2] The principle of FP is based on the differential rotation of a fluorescently labeled molecule (tracer) in solution upon binding to a larger molecule (e.g., a protein). When the small fluorescent tracer is unbound, it tumbles rapidly, resulting in a low polarization value. Upon binding to a larger molecule, its tumbling is restricted, leading to a higher polarization value.[1][2] This change in polarization can be used to quantify binding events and to screen for inhibitors that disrupt these interactions.
This document provides detailed application notes and protocols for the use of 3-Formylbenzenesulfonamide as a representative small molecule inhibitor in a competitive fluorescence polarization assay. While this document uses this compound as an example, the principles and protocols described herein are broadly applicable to the characterization of other small molecule inhibitors targeting protein-protein interactions (PPIs).
Hypothetical Target: The "Inhibitor of Apoptosis Protein X" (IAP-X) - "Pro-Apoptotic Protein Y" (PAY) Interaction
For the purpose of this application note, we will consider a hypothetical yet plausible drug target: the interaction between the Inhibitor of Apoptosis Protein X (IAP-X) and the Pro-Apoptotic Protein Y (PAY). In this model, IAP-X binds to and sequesters PAY, preventing it from initiating the apoptotic cascade. Small molecules that can disrupt the IAP-X/PAY interaction are therefore of significant interest as potential cancer therapeutics. This compound will be evaluated for its ability to inhibit this interaction.
Principle of the Assay
A fluorescently labeled peptide derived from PAY (PAY-Fluor) will be used as the tracer. In the absence of an inhibitor, PAY-Fluor binds to IAP-X, resulting in a high FP signal. When an effective inhibitor, such as this compound, is introduced, it competes with PAY-Fluor for binding to IAP-X. This competition leads to the displacement of PAY-Fluor from IAP-X, causing the FP signal to decrease. The magnitude of this decrease is proportional to the inhibitor's binding affinity and concentration.[1]
Data Presentation
Table 1: Reagents for IAP-X/PAY Fluorescence Polarization Assay
| Reagent | Supplier | Catalog Number | Stock Concentration | Final Assay Concentration |
| IAP-X Protein | In-house | N/A | 1 mg/mL | 50 nM |
| PAY-Fluor Peptide | Custom Synthesis | N/A | 100 µM | 10 nM |
| This compound | Sigma-Aldrich | SMB00398 | 10 mM in DMSO | Variable (0.1 µM - 100 µM) |
| Assay Buffer (50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.4) | In-house | N/A | 1X | 1X |
Table 2: Hypothetical IC50 Data for this compound
| Compound | Target | IC50 (µM) | Hill Slope | R² |
| This compound | IAP-X/PAY Interaction | 5.2 | 1.1 | 0.98 |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
IAP-X Protein Dilution: Thaw the IAP-X protein stock solution on ice. Dilute the protein to a 2X working concentration (100 nM) in cold 1X Assay Buffer. Keep the diluted protein on ice until use.
-
PAY-Fluor Peptide Dilution: Thaw the PAY-Fluor peptide stock solution at room temperature, protected from light. Dilute the peptide to a 2X working concentration (20 nM) in 1X Assay Buffer.
-
Compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 10 mM. Perform a 1:3 serial dilution to generate a 10-point dose-response curve. Subsequently, dilute each DMSO concentration 1:50 into 1X Assay Buffer to create the 2X working compound solutions.
Protocol 2: Fluorescence Polarization Assay Procedure
-
Assay Plate Preparation: Use a black, low-volume 384-well microplate for the assay to minimize background fluorescence.[3]
-
Addition of Compound: Add 10 µL of the 2X working compound solutions to the appropriate wells of the assay plate. For control wells, add 10 µL of 1X Assay Buffer containing 2% DMSO.
-
Addition of IAP-X Protein: Add 10 µL of the 2X IAP-X protein solution (100 nM) to all wells except the "no protein" control wells. To the "no protein" wells, add 10 µL of 1X Assay Buffer.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 30 minutes.
-
Addition of PAY-Fluor Peptide: Add 20 µL of the 2X PAY-Fluor peptide solution (20 nM) to all wells. The final volume in each well will be 40 µL.[3]
-
Final Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader. Use an excitation wavelength of 485 nm and an emission wavelength of 535 nm for a fluorescein-based tracer.[3]
Protocol 3: Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition for each compound concentration is calculated using the following equation:[3] % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))
-
mP_sample: The millipolarization value of the well with the compound.
-
mP_max: The average millipolarization value of the wells with IAP-X and PAY-Fluor but no compound (0% inhibition).
-
mP_min: The average millipolarization value of the wells with PAY-Fluor but no IAP-X (100% inhibition).
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of IAP-X and PAY.
Caption: Experimental workflow for the fluorescence polarization assay.
Caption: Logical relationship of molecules in the FP assay.
References
Troubleshooting & Optimization
Technical Support Center: 3-Formylbenzenesulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Formylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete sulfonation of the starting material (e.g., 3-chlorobenzaldehyde).2. Deactivation of the palladium catalyst in cross-coupling reactions.3. Insufficient reaction time or temperature.4. Poor quality of reagents. | 1. Ensure dropwise addition of chlorosulfonic acid at low temperatures (0-5 °C) to prevent decomposition. Use a slight excess of the sulfonating agent.2. Use phosphine ligands to stabilize the palladium catalyst. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., nitrogen or argon).3. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. For palladium-catalyzed reactions, a temperature range of 80-120 °C is often required.4. Use freshly distilled or high-purity reagents and anhydrous solvents. |
| Formation of Multiple Products (Side Reactions) | 1. Over-sulfonation: Formation of disulfonated products.2. Oxidation of the aldehyde: The formyl group is oxidized to a carboxylic acid.3. Hydrolysis of the sulfonamide: The sulfonamide group is cleaved.4. Dehalogenation: In palladium-catalyzed reactions, the starting aryl halide is reduced. | 1. Use stoichiometric amounts of the sulfonating agent and maintain a low reaction temperature.2. Avoid strong oxidizing agents and prolonged exposure to air at high temperatures.3. Work-up the reaction under neutral or slightly acidic conditions. Avoid strongly basic or acidic conditions during purification.4. Ensure an efficient oxidative addition step by using an appropriate palladium catalyst and ligand system. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials.2. Formation of polar byproducts.3. Product is an oil or does not crystallize easily. | 1. Optimize the reaction to drive it to completion. Use column chromatography to separate the product from non-polar starting materials.2. Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities. Use column chromatography with a polar mobile phase.3. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexane. If crystallization fails, use column chromatography for purification. |
| Inconsistent Results | 1. Variability in catalyst activity.2. Presence of moisture or oxygen in the reaction.3. Inconsistent heating or stirring. | 1. Use a consistent source and batch of the palladium catalyst and ligands.2. Use anhydrous solvents and degas the reaction mixture before adding the catalyst. Maintain an inert atmosphere throughout the reaction.3. Use an oil bath for consistent heating and a magnetic stirrer to ensure the reaction mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Sulfonation of a 3-substituted benzaldehyde derivative: This typically involves the reaction of 3-chlorobenzaldehyde or 3-bromobenzaldehyde with a sulfonating agent, followed by amination.
-
Palladium-catalyzed aminosulfonylation: This involves a three-component reaction between a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde), a sulfur dioxide source (like DABSO), and an amine source.[1][2]
Q2: How can I minimize the formation of the ortho and para isomers during sulfonation?
A2: The formyl group is a meta-directing group in electrophilic aromatic substitution. To favor the formation of the meta-isomer (this compound), it is crucial to control the reaction temperature. Running the reaction at low temperatures (typically 0-10 °C) increases the kinetic control and favors the formation of the meta product.
Q3: What is the best method for purifying crude this compound?
A3: Purification typically involves the following steps:
-
Aqueous work-up: Quench the reaction mixture with ice water and extract the product with an organic solvent like ethyl acetate.
-
Washes: Wash the organic layer with saturated sodium bicarbonate solution to remove acidic impurities and then with brine.
-
Drying and concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization or chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). If crystallization is not effective, column chromatography on silica gel is recommended.
Q4: Can I use other starting materials besides 3-halobenzaldehydes?
A4: Yes, it is possible to start from 3-nitrobenzaldehyde. The nitro group can be reduced to an amine, which is then diazotized and converted to a sulfonyl chloride via the Sandmeyer reaction. The sulfonyl chloride can then be aminated to form the sulfonamide. However, this route is longer and may result in lower overall yields.
Q5: What are the key safety precautions when working with chlorosulfonic acid?
A5: Chlorosulfonic acid is a highly corrosive and reactive substance.[3] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts violently with water, so all glassware must be scrupulously dry. Add it slowly and dropwise to the reaction mixture, as the reaction is highly exothermic.
Experimental Protocols
Protocol 1: Synthesis via Palladium-Catalyzed Aminosulfonylation
This protocol is adapted from established methods for palladium-catalyzed aminosulfonylation of aryl halides.[1][2]
Materials:
-
3-Bromobenzaldehyde
-
DABCO·(SO₂)₂ (DABSO)
-
N,N-Dibenzylhydrazine
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Ammonium formate
-
Palladium on carbon (10% Pd/C)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-bromobenzaldehyde (1.0 mmol), DABSO (1.2 mmol), N,N-dibenzylhydrazine (1.1 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.06 mmol), and K₂CO₃ (2.0 mmol).
-
Reaction Execution: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (5 mL) and anhydrous toluene (5 mL). Seal the tube and heat the mixture at 110 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification (Intermediate): Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the N,N-dibenzyl-3-formylbenzenesulfonamide.
-
Deprotection: Dissolve the purified intermediate in methanol. Add ammonium formate (5.0 mmol) and 10% Pd/C (10 mol%). Heat the mixture to reflux for 4 hours.
-
Final Purification: Cool the reaction, filter through Celite, and concentrate the filtrate. Purify the residue by flash column chromatography or recrystallization to obtain this compound.
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Aminosulfonylation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Xantphos (6) | K₂CO₃ | Dioxane/Toluene | 110 | 85 |
| 2 | Pd₂(dba)₃ (2.5) | Xantphos (6) | K₂CO₃ | Dioxane/Toluene | 110 | 82 |
| 3 | Pd(OAc)₂ (5) | SPhos (6) | K₂CO₃ | Dioxane/Toluene | 110 | 75 |
| 4 | Pd(OAc)₂ (5) | Xantphos (6) | Cs₂CO₃ | Dioxane/Toluene | 110 | 88 |
| 5 | Pd(OAc)₂ (5) | Xantphos (6) | K₂CO₃ | THF | 110 | 65 |
| 6 | Pd(OAc)₂ (5) | Xantphos (6) | K₂CO₃ | Dioxane/Toluene | 90 | 55 |
Yields are hypothetical and for illustrative purposes based on typical optimization trends.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-Formylbenzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Formylbenzenesulfonamide. It provides troubleshooting advice and answers to frequently asked questions regarding common byproducts and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via direct sulfonation of benzaldehyde?
A1: The most prevalent byproducts in this synthesis are 3-Sulfobenzoic acid and di-sulfonated benzaldehyde derivatives.[1] 3-Sulfobenzoic acid forms due to the oxidation of the aldehyde group by the strong oxidizing nature of fuming sulfuric acid.[1] Over-sulfonation, leading to the introduction of a second sulfonic acid group, can also occur, though it is less favorable under controlled conditions due to the deactivating nature of the existing electron-withdrawing groups.[1]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can stem from several factors. One common issue is the presence of moisture, which can quench the sulfonating agent.[2] Another possibility is incomplete reaction due to insufficient reaction time or an inadequate amount of the sulfonating agent.[1] Furthermore, suboptimal temperature control can favor the formation of byproducts, thus reducing the yield of the desired product.[1]
Q3: How can I minimize the formation of 3-Sulfobenzoic acid?
A3: To minimize the oxidation of the formyl group to a carboxylic acid, it is crucial to maintain a low reaction temperature.[1] The sulfonation of benzaldehyde is an exothermic process, and keeping the temperature between 0°C and 20°C using an ice bath is recommended to control the reaction rate and prevent unwanted side reactions.[1]
Q4: What is the best way to purify the crude this compound?
A4: Purification can often be achieved through recrystallization. The choice of solvent will depend on the specific impurities present. For acidic byproducts like 3-Sulfobenzoic acid, a basic workup followed by extraction might be necessary before final recrystallization. Techniques such as column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Presence of an Unexpected Carboxylic Acid Byproduct
-
Symptom: Spectroscopic analysis (e.g., IR, NMR) of the crude product indicates the presence of a carboxylic acid group in addition to the expected aldehyde and sulfonamide functionalities.
-
Likely Cause: Oxidation of the formyl group to a carboxylic acid, forming 3-Sulfobenzoic acid.[1] This is often due to elevated reaction temperatures.
-
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure that the reaction temperature was strictly maintained within the recommended range (e.g., 0-20°C).[1]
-
Optimize Sulfonating Agent Addition: Add the sulfonating agent slowly to the benzaldehyde solution to better control the exothermic reaction.
-
Purification: Isolate the desired product from the carboxylic acid byproduct via a suitable workup, such as a bicarbonate wash during the extraction process.
-
Issue 2: Evidence of Over-Sulfonation
-
Symptom: Mass spectrometry or elemental analysis suggests the presence of a compound with a higher molecular weight than this compound, corresponding to the addition of a second sulfonic acid group.
-
Likely Cause: Use of a large excess of the sulfonating agent or prolonged reaction times.[1]
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Reduce the molar ratio of the sulfonating agent to benzaldehyde. A molar ratio of 1.2:1 of oleum to benzaldehyde has been reported to be effective.[1]
-
Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to avoid the formation of over-sulfonated products.
-
Data Presentation
| Byproduct Name | Chemical Formula | Formation Pathway | Method of Control |
| 3-Sulfobenzoic acid | C₇H₆O₅S | Oxidation of the aldehyde group[1] | Maintain low reaction temperature (0-20°C)[1] |
| Di-sulfonated Benzaldehyde | C₇H₆O₇S₂ | Over-sulfonation of the benzene ring[1] | Control stoichiometry of sulfonating agent[1] |
Experimental Protocols
Synthesis of this compound via Direct Sulfonation of Benzaldehyde
-
Preparation: Cool a flask containing benzaldehyde in an ice bath to 0°C.
-
Sulfonation: Slowly add fuming sulfuric acid (oleum) to the cooled benzaldehyde with constant stirring, ensuring the temperature does not exceed 20°C.[1] A typical molar ratio is 1.2 moles of SO₃ in oleum for every 1 mole of benzaldehyde.[1]
-
Reaction: Continue stirring the mixture at a controlled temperature for the required duration, monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate out of the solution.
-
Amidation: Convert the resulting 3-formylbenzenesulfonic acid to the sulfonyl chloride, typically using thionyl chloride or a similar reagent. Subsequently, react the sulfonyl chloride with ammonia or an appropriate amine to form the sulfonamide.
-
Purification: Isolate the crude this compound by filtration and purify by recrystallization from a suitable solvent system.
Visualizations
Caption: Synthetic pathway for this compound highlighting key reagents and potential byproducts.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: Logical relationship between reaction conditions and byproduct formation.
References
Technical Support Center: Purification of 3-Formylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Formylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurities largely depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 3-aminobenzaldehyde or 3-methylbenzenesulfonamide.
-
Over-oxidation Products: If prepared by oxidation, the corresponding carboxylic acid (3-carboxybenzenesulfonamide) is a common impurity.
-
Byproducts from Sulfonylation: If prepared via sulfonylation of an aniline derivative, di-sulfonated products or hydrolyzed sulfonyl chloride can be present.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, and unreacted reagents.
Q2: My purified this compound shows a broad melting point range. What does this indicate?
A2: A broad melting point range is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.
Q3: Can I use water to recrystallize this compound?
A3: While this compound has some solubility in hot water, it may not be the ideal single solvent for recrystallization due to the potential for "oiling out" and the compound's moderate polarity. A mixed solvent system, such as ethanol/water or isopropanol/water, often provides better results, allowing for more controlled crystallization.
Q4: The compound seems to be degrading on the silica gel column. What can I do to prevent this?
A4: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v in the eluent).
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Work Quickly: Minimize the time the compound spends on the column.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm purity:
-
High-Performance Liquid Chromatography (HPLC): The most common method to determine purity, providing a quantitative measure of the main peak area versus impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| "Oiling Out" (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated with a low-melting eutectic mixture. | - Add a small amount of a co-solvent in which the compound is more soluble to redissolve the oil, then cool slowly. - Try a lower boiling point solvent or solvent mixture. - Scratch the inside of the flask at the liquid-air interface to induce crystallization. - Add a seed crystal. |
| Low Crystal Yield | - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration. | - Concentrate the mother liquor by boiling off some solvent and re-cool. - Ensure the solution is cooled to 0-4°C in an ice bath. - Use a pre-heated funnel for hot filtration to prevent crystallization in the funnel stem. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated. - The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | - Inappropriate solvent system (eluent). - Column was not packed properly (channeling). - Column was overloaded with crude material. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the desired compound. - Ensure the silica gel is packed uniformly without any air bubbles. - Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio by weight). |
| Compound is Stuck on the Column | - The eluent is not polar enough. - The compound is interacting too strongly with the stationary phase (e.g., acidic silica). | - Gradually increase the polarity of the eluent. - Add a small percentage of a more polar solvent like methanol to the eluent. - Consider using a different stationary phase like alumina. |
| Streaking or Tailing of the Compound Band | - The compound is not very soluble in the eluent. - The column is overloaded. - The compound is degrading on the column. | - Choose an eluent system in which the compound is more soluble. - Reduce the amount of material loaded onto the column. - See the FAQ regarding compound degradation on silica gel. |
| Cracked or Channeled Column Bed | - The silica gel was not properly settled before use. - The solvent level was allowed to drop below the top of the silica gel. | - Repack the column. - Always keep the silica gel bed wet with the eluent. |
Quantitative Data on Purification Techniques
The following table summarizes typical results for the purification of this compound and closely related analogs. The actual results may vary depending on the nature and amount of impurities in the crude material.
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization (Ethanol/Water) | 85-95% | >98% | 70-85% | Good for removing less polar and more polar impurities. |
| Recrystallization (Isopropanol) | 85-95% | >98.5% | 75-90% | Often gives well-defined crystals. |
| Silica Gel Column Chromatography | 60-90% | >99% | 60-80% | Effective for separating closely related impurities. Yield can be lower due to product loss on the column. |
| Preparative HPLC | >90% | >99.5% | 50-70% | Used for obtaining very high purity material, often at the expense of yield. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (in the same ratio as the final solvent mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Silica Gel Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Diagrams
Caption: A general workflow for troubleshooting the purification of this compound.
Caption: Logical relationship between impurity type and purification technique selection.
3-Formylbenzenesulfonamide stability and storage conditions
This technical support center provides guidance on the stability and storage of 3-Formylbenzenesulfonamide, addressing common issues encountered by researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific, long-term stability studies for this compound are not extensively documented in publicly available literature, general best practices for storing structurally similar aromatic aldehydes and sulfonamides should be followed. It is recommended to store the compound in a cool, dry place, away from direct sunlight and strong oxidizing agents.[1][2] For enhanced stability, particularly for long-term storage, consider storing under an inert atmosphere at 2-8°C, as is recommended for its isomer, 4-Formylbenzenesulfonamide.[2] Always keep the container tightly sealed to prevent moisture absorption and contamination.[1]
Q2: What are the primary signs of degradation for this compound?
A2: Visual inspection can often reveal initial signs of degradation. These may include:
-
Color Change: A noticeable change from its initial color, such as yellowing or browning.
-
Clumping: The powder may become clumpy or sticky, indicating moisture absorption.
-
Odor: The development of an unusual or pungent odor.
For more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities or degradation products.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the functional groups present (an aldehyde and a sulfonamide), several degradation pathways are possible:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air or oxidizing agents.
-
Hydrolysis: The sulfonamide group can undergo hydrolysis, particularly under strong acidic or basic conditions, cleaving the sulfur-nitrogen bond.
-
Photodegradation: Exposure to UV light can induce degradation of the aromatic rings and functional groups.
General studies on sulfonamides indicate that modification of the amino group and cleavage of the sulfonamide bridge are common degradation pathways.[3]
Q4: How should I handle this compound to ensure its stability during experiments?
A4: To maintain the integrity of the compound during experimental use, the following handling guidelines are recommended:
-
Use in a well-ventilated area.[4]
-
Avoid all personal contact, including inhalation, and wear appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.[4]
-
When not in use, keep containers securely sealed.[4]
-
Avoid contact with incompatible materials, such as strong oxidizing agents.[1]
-
For preparing solutions, use high-purity solvents and prepare them fresh whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock. | 1. Visually inspect the stock for signs of degradation (color change, clumping). 2. Perform an analytical check (e.g., HPLC, NMR) on the stock to assess purity. 3. If degradation is confirmed, procure a fresh batch of the compound. 4. Review storage conditions to ensure they align with recommendations. |
| Compound has changed color | Oxidation or exposure to light. | 1. Discard the discolored compound as its purity is compromised. 2. Store new stock in a dark, cool, and dry place, preferably under an inert atmosphere. |
| Difficulty dissolving the compound | Moisture absorption leading to clumping or potential degradation. | 1. Dry the compound under vacuum if appropriate for the material. 2. Check the solubility information for the specific solvent being used. 3. If solubility issues persist with a previously working stock, it may be a sign of degradation. |
Stability Study Conditions
| Study Type | Storage Condition | Minimum Time Period |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate Stability | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may require optimization for your specific equipment and requirements.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Sample Preparation: Prepare your sample of this compound at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks (impurities) and a decrease in the main peak area in the sample compared to the standard.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
side reactions of the formyl group in 3-Formylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formylbenzenesulfonamide. The information is designed to help anticipate and resolve common issues related to the side reactions of the formyl group during experimentation.
Table of Contents
-
Oxidation of the Formyl Group
-
Cannizzaro Reaction
-
Acetal Formation
-
Reductive Amination Side Reactions
-
General Experimental Protocols & Best Practices
Oxidation of the Formyl Group
The formyl group of this compound is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 3-sulfamoylbenzoic acid. This is a common side reaction, particularly in the presence of oxidizing agents or under certain reaction conditions.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of 3-sulfamoylbenzoic acid as a byproduct. What could be the cause?
A1: The formation of 3-sulfamoylbenzoic acid is likely due to the oxidation of the formyl group. This can be caused by several factors:
-
Presence of Oxidizing Agents: Even mild oxidizing agents can lead to this side reaction. Air (oxygen) can also contribute to oxidation, especially at elevated temperatures or in the presence of metal catalysts.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of oxidation.
-
Reagent Purity: Impurities in solvents or other reagents can sometimes act as catalysts for oxidation.
Q2: How can I minimize the oxidation of the formyl group?
A2: To minimize oxidation, consider the following strategies:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Control Temperature: Run the reaction at the lowest effective temperature.
-
Limit Reaction Time: Monitor the reaction progress and work it up as soon as it is complete.
-
Use Purified Reagents: Ensure that all solvents and reagents are pure and free from oxidizing impurities.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be tested on a small scale first to ensure it does not interfere with the desired reaction.
Experimental Protocol: General Precautions to Prevent Oxidation
-
Degassing Solvents: Before use, degas solvents by sparging with nitrogen or argon for 15-30 minutes.
-
Inert Atmosphere Setup: Assemble the reaction glassware and purge with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Temperature Monitoring: Use a temperature probe to accurately monitor and control the internal reaction temperature.
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product and byproduct.
Logical Relationship: Troubleshooting Oxidation
Caption: Troubleshooting workflow for minimizing oxidation of this compound.
Cannizzaro Reaction
In the absence of an alpha-hydrogen, aromatic aldehydes like this compound can undergo a disproportionation reaction in the presence of a strong base. This is known as the Cannizzaro reaction, which yields a mixture of the corresponding primary alcohol and carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing the formation of both 3-(hydroxymethyl)benzenesulfonamide and 3-sulfamoylbenzoic acid in my reaction. What is happening?
A1: The simultaneous formation of the corresponding alcohol and carboxylic acid from an aldehyde is characteristic of the Cannizzaro reaction. This reaction is promoted by strong basic conditions (e.g., concentrated NaOH or KOH).
Q2: What conditions favor the Cannizzaro reaction and how can I avoid it?
A2: The Cannizzaro reaction is favored by:
-
High Concentration of a Strong Base: The reaction rate is often dependent on the concentration of the base.
-
Elevated Temperatures: Higher temperatures can accelerate this side reaction.
To avoid the Cannizzaro reaction:
-
Avoid Strong Bases: If possible, use a weaker base or a non-basic catalyst for your transformation.
-
Control pH: Maintain the reaction mixture at a neutral or acidic pH if the desired reaction allows.
-
Lower Temperature: Running the reaction at a lower temperature can significantly reduce the rate of the Cannizzaro reaction.
Quantitative Data: General Trends in Cannizzaro Reaction
| Condition | Impact on Cannizzaro Reaction |
| [Base] | Increasing concentration generally increases the reaction rate. |
| Temperature | Increasing temperature generally increases the reaction rate. |
| Aldehyde Structure | Electron-withdrawing groups can influence the rate. |
Reaction Pathway: Cannizzaro Reaction
Caption: Pathway of the Cannizzaro reaction for this compound.
Acetal Formation
The formyl group of this compound can react with alcohols in the presence of an acid catalyst to form a hemiacetal, which can then react with a second molecule of alcohol to form a stable acetal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product is showing unexpected peaks in the NMR spectrum, and the mass is higher than expected. Could it be an acetal?
A1: If your reaction was conducted in an alcohol solvent (e.g., methanol, ethanol) under acidic conditions, it is highly probable that you have formed an acetal. The additional alkoxy groups will result in a higher molecular weight and characteristic signals in the NMR spectrum.
Q2: How can I prevent acetal formation?
A2: To prevent acetal formation:
-
Avoid Alcohol Solvents: If possible, use a non-alcoholic solvent (e.g., THF, DCM, acetonitrile).
-
Avoid Acidic Conditions: If an alcohol solvent must be used, try to run the reaction under neutral or basic conditions.
-
Limit Water Removal: Acetal formation is an equilibrium reaction that produces water. Avoiding the removal of water can help to limit the formation of the acetal.
Q3: I have accidentally formed an acetal. How can I reverse this?
A3: Acetal formation is reversible. To hydrolyze the acetal back to the aldehyde, treat the product with aqueous acid (e.g., dilute HCl or H₂SO₄).
Experimental Protocol: Acetal Hydrolysis
-
Dissolve the Acetal: Dissolve the crude product containing the acetal in a suitable organic solvent (e.g., THF or acetone).
-
Add Aqueous Acid: Add an aqueous solution of a strong acid (e.g., 1M HCl).
-
Stir: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.
-
Work-up: Once the hydrolysis is complete, neutralize the acid with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.
Experimental Workflow: Acetal Formation and Hydrolysis
Caption: Workflow illustrating the formation and reversal of acetal side products.
Reductive Amination Side Reactions
Reductive amination is a common reaction for converting aldehydes to amines. However, several side reactions can occur, leading to a complex product mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of this compound is incomplete, and I still have starting material and imine present. What should I do?
A1: Incomplete reaction can be due to several factors:
-
Inefficient Imine Formation: The initial formation of the imine is an equilibrium process. To drive the reaction forward, you can try removing water using molecular sieves or a Dean-Stark trap.
-
Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may have degraded. Use a fresh batch of the reagent.
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent.
Q2: I am observing the formation of a dialkylated amine. How can this be avoided?
A2: The formation of a tertiary amine (if starting with a primary amine) is a common side reaction. This can be minimized by:
-
Using a large excess of the primary amine.
-
Adding the aldehyde slowly to the reaction mixture containing the amine and the reducing agent.
Q3: The reaction is very slow. How can I speed it up?
A3:
-
Catalyst: The addition of a catalytic amount of acid (e.g., acetic acid) can accelerate imine formation.
-
Temperature: Gently warming the reaction mixture may increase the rate, but be cautious of potential side reactions at higher temperatures.
Troubleshooting Guide: Reductive Amination
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Incomplete imine formation | Add a dehydrating agent (e.g., molecular sieves). |
| Inactive reducing agent | Use a fresh bottle of the reducing agent. | |
| Over-alkylation | Reaction of the product amine with the aldehyde | Use a large excess of the starting amine; slow addition of the aldehyde. |
| Formation of Alcohol | Reduction of the aldehyde before imine formation | Use a milder reducing agent (e.g., NaBH(OAc)₃) that is selective for the imine. |
Logical Relationship: Troubleshooting Reductive Amination
Caption: Troubleshooting guide for common issues in the reductive amination of this compound.
General Experimental Protocols & Best Practices
To ensure the best possible outcomes in your experiments with this compound, please consider the following general advice.
Monitoring Reaction Progress
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of a reaction. Use an appropriate solvent system to achieve good separation between the starting material, product, and any potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the purity of the product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point for method development.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine the ratio of product to starting material and identify byproducts.
Purification Strategies
-
Crystallization: If the desired product is a solid, crystallization is an excellent method for purification.
-
Column Chromatography: Silica gel chromatography is a standard technique for purifying organic compounds. The choice of eluent will depend on the polarity of the product and impurities.
-
Acid-Base Extraction: If the product or a major impurity has acidic or basic properties, an acid-base extraction can be a powerful purification tool.
This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular reaction. Always consult the relevant safety data sheets (SDS) for all chemicals used.
References
Technical Support Center: Analytical Methods for Detecting Impurities in 3-Formylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formylbenzenesulfonamide. The following sections detail analytical methods for impurity detection, potential challenges, and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting impurities in this compound?
The most common and effective techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), especially with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of unknown impurities.
Q2: What are the potential sources and types of impurities in this compound?
Impurities in this compound can originate from several sources:
-
Process-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, and by-products of side reactions.[4] A common synthetic route involves the oxidation of a methyl group, which can lead to the over-oxidation of the formyl group to a carboxylic acid, forming 3-carboxybenzenesulfonamide.
-
Degradation Products: These form during storage or exposure to stress conditions such as heat, light, humidity, and pH variations.[5][6] Aromatic aldehydes are susceptible to oxidation, which can also lead to the formation of the corresponding carboxylic acid.[7]
-
Reagents, Solvents, and Catalysts: Residual amounts of substances used during synthesis can remain in the final product.
Q3: How can I identify an unknown peak in my chromatogram?
Identifying an unknown impurity typically involves a combination of techniques. LC-MS is highly effective for obtaining the molecular weight of the impurity.[3] Further structural information can be gathered using tandem mass spectrometry (MS/MS) to induce fragmentation. For definitive structural elucidation, the impurity can be isolated using preparative HPLC and then analyzed by NMR spectroscopy.[8]
Q4: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A/B/C/D and M7).[9] These guidelines outline the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[3]
Troubleshooting Guides
HPLC-UV Analysis
This guide addresses common issues encountered during the HPLC-UV analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH or solvent strength. | - Use a high-purity, end-capped column.- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Optimize mobile phase composition. |
| Inconsistent Retention Times | - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature variations. | - Check for leaks in the HPLC system and ensure proper pump performance.- Prepare fresh mobile phase and ensure adequate mixing and degassing.- Use a column oven to maintain a constant temperature. |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or column.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Flush the column with a strong solvent. |
| Baseline Drift or Noise | - Contaminated mobile phase or detector flow cell.- Unstable detector lamp.- Incomplete column equilibration. | - Use HPLC-grade solvents and filter the mobile phase.- Flush the detector flow cell.- Allow sufficient time for the column to equilibrate with the mobile phase.- Check the detector lamp's age and performance. |
Sample Preparation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | - Incomplete dissolution of the sample.- Adsorption of the analyte to container surfaces.- Degradation of the analyte during sample preparation. | - Use a solvent in which this compound is freely soluble.- Use silanized glassware to minimize adsorption.- Prepare samples fresh and protect them from light and heat if necessary. |
| Precipitation in the Sample Vial | - Sample concentration exceeds solubility in the injection solvent.- Incompatibility between the sample solvent and the mobile phase. | - Dilute the sample to a concentration below its solubility limit.- Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the initial mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[5][6]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration before HPLC analysis.
Visualizations
Caption: Workflow for impurity detection and analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. biomedres.us [biomedres.us]
- 2. iajps.com [iajps.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Product-Related Impurity Isolation and Characterization [intertek.com]
- 9. Impurities in Drug Substances and Products [usp.org]
Validation & Comparative
A Comparative Guide to Alternatives for 3-Formylbenzenesulfonamide in the Synthesis of Bioactive Molecules
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step in the synthesis of novel therapeutic agents. 3-Formylbenzenesulfonamide is a versatile building block, particularly in the construction of various enzyme inhibitors. This guide provides a comparative analysis of its alternatives, focusing on synthetic utility and the biological activity of the resulting compounds, supported by experimental data.
The key to this compound's utility lies in the reactivity of its aldehyde group, which readily participates in common carbon-nitrogen and carbon-carbon bond-forming reactions. The two primary synthetic pathways where this functionality is exploited are reductive amination (often via a Schiff base intermediate) and the Wittig reaction. This guide will explore alternatives to this compound within the context of these reactions for the synthesis of carbonic anhydrase and kinase inhibitors.
Reductive Amination: A Gateway to Diverse Sulfonamide Derivatives
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In the context of drug discovery, this reaction is frequently used to couple a formyl-substituted scaffold, like this compound, with an amine-containing fragment to generate a diverse library of potential inhibitors.
Alternatives to this compound in Reductive Amination
The primary alternatives to this compound in this synthetic approach are its positional isomers, 2-formylbenzenesulfonamide and 4-formylbenzenesulfonamide, as well as other substituted benzaldehydes. The choice of aldehyde can significantly impact the physicochemical properties and biological activity of the final product due to differences in steric hindrance, electronic effects, and the spatial orientation of the crucial sulfonamide group.
While direct comparative studies detailing the synthesis of a single target molecule from all three formylbenzenesulfonamide isomers are not extensively documented in publicly available literature, we can infer performance differences based on general principles of organic synthesis and isolated examples of their use.
Table 1: Comparison of Formylbenzenesulfonamide Isomers in Reductive Amination
| Feature | 2-Formylbenzenesulfonamide | This compound | 4-Formylbenzenesulfonamide |
| Reactivity | Potentially lower due to steric hindrance from the ortho-sulfonamide group. | Standard reactivity for an aromatic aldehyde. | Standard reactivity for an aromatic aldehyde. |
| Product Geometry | The sulfonamide group is positioned ortho to the newly formed amine linkage, leading to a more compact structure. | The sulfonamide group is in a meta position, offering a different spatial arrangement for target binding. | The sulfonamide group is para to the amine linkage, resulting in a more linear and extended molecule. |
| Potential Applications | Synthesis of inhibitors where close proximity of the sulfonamide and the rest of the molecule is desired for binding. | Widely applicable for creating diverse libraries of inhibitors with varied substitution patterns. | Used in the synthesis of linear inhibitors that may span a larger binding pocket. |
Experimental Protocol: General Procedure for Reductive Amination
The following is a general experimental protocol for the reductive amination of a formylbenzenesulfonamide with a primary amine.
Scheme 1: General Reductive Amination of Formylbenzenesulfonamides
A general workflow for the reductive amination of formylbenzenesulfonamides.
Procedure:
-
To a solution of the formylbenzenesulfonamide (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at room temperature.
-
The reaction mixture is stirred at room temperature for 2-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted benzenesulfonamide derivative.
The Wittig Reaction: Crafting Stilbene Sulfonamides
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and phosphonium ylides. In the context of this compound, this reaction is instrumental in the synthesis of stilbene sulfonamides, a class of compounds that have shown promise as anticancer agents.
Alternatives in the Synthesis of Stilbene Sulfonamides
Similar to reductive amination, the positional isomers of this compound serve as direct alternatives. The choice of isomer dictates the position of the sulfonamide group on the stilbene backbone, which in turn influences the molecule's three-dimensional shape and its interaction with biological targets.
Table 2: Comparison of Formylbenzenesulfonamide Isomers in the Wittig Reaction for Stilbene Synthesis
| Feature | 2-Formylbenzenesulfonamide | This compound | 4-Formylbenzenesulfonamide |
| Stereoselectivity | May influence the E/Z ratio of the resulting stilbene due to steric effects. | Typically provides a mixture of E and Z isomers, with the E isomer often being the major product under thermodynamic control. | Similar stereoselectivity to the meta-isomer. |
| Product Properties | The sulfonamide group is in close proximity to the stilbene double bond. | The sulfonamide group is positioned further from the core stilbene structure. | The sulfonamide group is at the terminus of the conjugated system. |
| Reported Biological Activity | Potentially altered binding affinity and selectivity in biological targets compared to meta and para isomers. | trans-stilbene benzenesulfonamide derivatives have shown cytotoxic activity against various cancer cell lines.[1] | Derivatives have been synthesized and evaluated for their antitumor properties.[1] |
Experimental Protocol: General Procedure for the Wittig Reaction
The following is a representative experimental protocol for the synthesis of a stilbene sulfonamide via the Wittig reaction.
Scheme 2: General Wittig Reaction of Formylbenzenesulfonamides
A general workflow for the Wittig reaction of formylbenzenesulfonamides.
Procedure:
-
To a stirred solution of benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane (DCM) is added an aqueous solution of sodium hydroxide (50%).
-
The formylbenzenesulfonamide (1.0 eq) dissolved in DCM is then added to the reaction mixture.
-
The reaction is stirred vigorously at room temperature for 1-3 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is diluted with water and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the desired stilbene sulfonamide.
Impact of Aldehyde Choice on Biological Activity: A Case Study in Inhibitor Synthesis
While comprehensive side-by-side data is scarce, the literature provides examples of how the choice of a substituted benzaldehyde, including those with sulfonamide groups, can influence the biological activity of the final inhibitor. For instance, in the synthesis of carbonic anhydrase inhibitors, the position of the sulfonamide group is critical for binding to the zinc ion in the enzyme's active site. Similarly, in the development of kinase inhibitors, the geometry imposed by the starting aldehyde can dictate the molecule's ability to fit into the ATP-binding pocket.
A study on benzenesulfonamide derivatives as anticancer agents demonstrated that the substitution pattern on the aromatic ring significantly affects the inhibitory activity against carbonic anhydrase IX.[2] Although this study did not directly compare the formylbenzenesulfonamide isomers as starting materials, it highlights the principle that the placement of the sulfonamide-containing ring, which would be determined by the starting aldehyde in a reductive amination or similar reaction, is a key determinant of biological function.
Conclusion
This compound is a valuable reagent in the synthesis of biologically active molecules. However, its positional isomers, 2-formylbenzenesulfonamide and 4-formylbenzenesulfonamide, as well as other substituted benzaldehydes, represent viable alternatives that can lead to compounds with distinct structural and biological properties.
The choice of aldehyde should be guided by the desired geometry and physicochemical properties of the target molecule. While this compound offers a balanced and widely applicable scaffold, the ortho- and para-isomers provide opportunities to explore different regions of a target's binding site. The selection of other substituted benzaldehydes can further modulate properties such as solubility, lipophilicity, and metabolic stability.
For researchers and drug development professionals, a thorough consideration of these alternatives, guided by the principles of medicinal chemistry and structure-activity relationships, is crucial for the successful design and synthesis of novel and effective therapeutic agents. Further head-to-head comparative studies are warranted to provide more quantitative data on the relative merits of these valuable synthetic building blocks.
References
- 1. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Formylbenzenesulfonamide Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of benzenesulfonamide derivatives, with a focus on their potential as therapeutic agents. While specific quantitative data for 3-Formylbenzenesulfonamide derivatives are limited in the currently available literature, this document summarizes the broader activities of the benzenesulfonamide scaffold, including anticancer, anti-inflammatory, and antimicrobial effects. The experimental data presented herein is derived from studies on various structurally related benzenesulfonamide derivatives and is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile chemical scaffold.
Anticancer Activity
Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, primarily through their inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CA IX).[1] Under hypoxic conditions prevalent in solid tumors, CA IX is overexpressed and plays a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and proliferation.
Comparative Efficacy of Benzenesulfonamide Derivatives
The following table summarizes the in vitro anticancer activity of various benzenesulfonamide derivatives against different cancer cell lines, with comparisons to the standard chemotherapeutic agent, Doxorubicin.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Series 4 Compound | MDA-MB-468 (Breast) | < 30 | Doxorubicin | Not specified | [2] |
| MCF-7 (Breast) | < 128 | Doxorubicin | Not specified | [2] | |
| HeLa (Cervical) | < 360 | Doxorubicin | Not specified | [2] | |
| Compound 12d | MDA-MB-468 (Breast) | 3.99 ± 0.21 | Not specified | Not specified | [2] |
| Compound 12i | MDA-MB-468 (Breast) | 1.48 ± 0.08 | Not specified | Not specified | [2] |
| Compound 13c | NCI-H460 (Lung) | 25.08 (GI50) | Not specified | Not specified | [3] |
| BS3 | K562 (Leukemia) | 0.078 | Imatinib | ~0.15 | [4] |
| BS3 | PANC-1 (Pancreatic) | 0.097 | Not specified | Not specified | [4] |
Signaling Pathway of Carbonic Anhydrase IX Inhibition
The inhibition of CA IX by benzenesulfonamide derivatives disrupts pH regulation in tumor cells, leading to intracellular acidification and subsequent apoptosis.
CA IX Inhibition Pathway
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the benzenesulfonamide derivatives (typically ranging from 0.1 µM to 1 mM) and incubated for another 72 hours. Doxorubicin is often used as a positive control.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[2]
Anti-inflammatory Activity
Benzenesulfonamide derivatives have demonstrated significant anti-inflammatory properties in preclinical models. Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory mediators.
Comparative Efficacy of Benzenesulfonamide Derivatives
The following table presents the in vivo anti-inflammatory activity of novel benzenesulfonamide derivatives in the carrageenan-induced paw edema model, with indomethacin as a standard reference drug.
| Compound ID | Dose (mg/kg) | Maximum Inhibition (%) | Time (hours) | Reference Compound | Dose (mg/kg) | Maximum Inhibition (%) | Reference |
| Compound 1 | 200 | 96.31 | 4 | Indomethacin | 10 | 57.66 | [5] |
| Compound 2 | 200 | 72.08 | 4 | Indomethacin | 10 | 57.66 | [5] |
| Compound 3 | 200 | 99.69 | 4 | Indomethacin | 10 | 57.66 | [5] |
Experimental Workflow for In Vivo Anti-inflammatory Assay
In Vivo Anti-inflammatory Assay Workflow
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute inflammation.
-
Animal Preparation: Wistar rats are used for the study.
-
Compound Administration: The test compounds (benzenesulfonamide derivatives), a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.[5]
Antimicrobial Activity
The benzenesulfonamide scaffold is a well-established pharmacophore in antimicrobial agents. These compounds typically exert their effect by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
Comparative Efficacy of Benzenesulfonamide Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various benzenesulfonamide derivatives against different bacterial and fungal strains, with ciprofloxacin as a reference antibacterial agent.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Compound I | S. aureus (clinical isolate) | 32 - >512 | Not specified | Not specified | [6] |
| Compound II | S. aureus (clinical isolate) | 32 - >512 | Not specified | Not specified | [6] |
| Compound III | S. aureus (clinical isolate) | 64 - >512 | Not specified | Not specified | [6] |
| Compound 13 | M. abscessus | Not specified | Not specified | Not specified | [7] |
| Compound 20a | M. abscessus | Not specified | Not specified | Not specified | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: Two-fold serial dilutions of the benzenesulfonamide derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Substituted Benzenesulfonamide Analogs: A Comparative Guide
An objective comparison of the performance of various 3-substituted benzenesulfonamide analogs against a range of biological targets, supported by experimental data.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of inhibitors targeting a wide array of enzymes and receptors. The nature and position of substituents on the phenyl ring play a critical role in determining the potency and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzenesulfonamide analogs, with a particular focus on modifications at the 3-position of the benzene ring. We will explore how different functional groups at this position influence inhibitory activity against various biological targets, including Lysine-Specific Demethylase 1 (LSD1), Carbonic Anhydrases (CAs), and Tropomyosin receptor kinase A (TrkA).
Comparative Inhibitory Activity of 3-Substituted Benzenesulfonamide Analogs
The inhibitory potency of benzenesulfonamide derivatives is highly dependent on the nature of the substituent at the 3-position and the specific biological target. The following tables summarize the in vitro activities of various analogs against different enzyme targets.
LSD1 Inhibitory Activity of 3-Oxoamino-Benzenesulfonamide Analogs
A series of 3-oxoamino-benzenesulfonamides have been synthesized and evaluated for their inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a promising target in cancer therapy. The introduction of the 3-oxoamino group provides a key interaction point within the enzyme's active site.
| Compound | R Group | IC50 (µM)[1] |
| 7b | 4-fluorophenyl | 9.5 |
| 7h | 2-naphthyl | 6.9 |
Table 1: Inhibitory activity of selected 3-oxoamino-benzenesulfonamide analogs against LSD1. Lower IC50 values indicate higher potency.
The data indicates that a larger aromatic system, such as a naphthyl group (compound 7h ), is preferred over a substituted phenyl group (compound 7b ) at this position, leading to a modest increase in potency.[1]
Carbonic Anhydrase Inhibitory Activity
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), and modifications to the benzene ring can tune their isoform selectivity. The following table presents data for derivatives of 3-amino-4-hydroxy-benzenesulfonamide.
| Compound | R Group at 3-amino position | Target Isoform | Kd (µM)[2] |
| 10 | Phenylaminoketone | CA I | 0.14 |
| 10 | Phenylaminoketone | CA II | 0.25 |
| 10 | Phenylaminoketone | CA VII | 3.1 |
| 10 | Phenylaminoketone | CA IX | 0.21 |
| 10 | Phenylaminoketone | CA XIV | 1.8 |
Table 2: Binding affinities of a 3-aminoketone-4-hydroxy-benzenesulfonamide derivative for various human carbonic anhydrase isoforms. Lower Kd values indicate stronger binding.
Compound 10 , featuring a phenylaminoketone substituent at the 3-position, demonstrates potent, low micromolar to nanomolar binding to several CA isoforms, highlighting the importance of this substitution for broad-spectrum CA inhibition.[2]
TrkA Inhibitory Activity and Anti-Glioblastoma Potency
Tropomyosin receptor kinase A (TrkA) is a target for the treatment of glioblastoma. Benzenesulfonamide analogs have been investigated for their potential to inhibit this receptor tyrosine kinase.
| Compound | R Group | Binding Energy (kcal/mol)[3] | IC50 (µM) in U87 cells[3] |
| AL106 | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl] | -10.93 | 58.6 |
| AL107 | 4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl] | -11.26 | - |
Table 3: In silico binding energies and in vitro cytotoxic activity of benzenesulfonamide derivatives against the TrkA receptor and a glioblastoma cell line. More negative binding energies suggest stronger interaction.
The in silico data suggest that complex hydrazone-containing substituents at the 4-position (para to the sulfonamide) lead to strong binding with the TrkA receptor.[3] Compound AL106 also demonstrates micromolar potency in inducing cell death in a glioblastoma cell line.[3] While not a 3-substituted analog, this data provides a valuable comparison for the broader SAR of benzenesulfonamides as kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented above.
LSD1 Inhibition Assay
The inhibitory activity against LSD1 was determined using a commercially available LSD1 inhibitor screening assay kit. The assay measures the hydrogen peroxide produced from the enzymatic demethylation of the substrate. Briefly, recombinant human LSD1 enzyme was incubated with the test compounds at various concentrations in the presence of the substrate. The reaction was then stopped, and a developing solution was added to measure the fluorescence intensity, which is proportional to the enzyme activity. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Carbonic Anhydrase Binding Assay (Fluorescent Thermal Shift Assay)
The binding affinities of the synthesized compounds to various human carbonic anhydrase isoforms were determined using a fluorescent thermal shift assay.[4] This method measures the change in the thermal denaturation temperature of a protein in the presence of a ligand. Each CA isoenzyme was mixed with a fluorescent dye and the test compound in a 96-well plate. The plate was then heated in a real-time PCR instrument, and the fluorescence was monitored as a function of temperature. The dissociation constant (Kd) was calculated from the concentration-dependent shift in the melting temperature.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period. After incubation, the MTT reagent was added to each well, and the plates were incubated further to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The half-maximal inhibitory concentration (EC50) was determined from the dose-response curves.
Visualizing Methodologies and Pathways
To better understand the experimental processes and biological context, the following diagrams are provided.
References
- 1. Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures | MDPI [mdpi.com]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzenesulfonamide Isomers in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of benzenesulfonamide isomers in various biochemical assays, supported by experimental data. Benzenesulfonamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the impact of isomerism on their efficacy is crucial for the rational design of more potent and selective therapeutic agents. This analysis focuses on the differential effects of ortho-, meta-, and para-substituted benzenesulfonamides in key biological systems.
Data Presentation: Quantitative Comparison of Isomer Activity
The inhibitory potency of benzenesulfonamide derivatives is significantly influenced by the substitution pattern on the benzene ring. Below are tabulated data from various studies, highlighting the differences in activity between isomers against metallo-β-lactamases and various carbonic anhydrase (CA) isoforms, which are key targets for this class of compounds.
Table 1: Inhibitory Activity of Substituted Benzenesulfonamide Isomers against Metallo-β-Lactamase ImiS
| Substituent | Isomer Position | IC50 (μM) |
| -NH2 | para | 9.3 |
| -NH2 | meta | < 1 |
| -OH | para | 8.5 |
| -OH | meta | < 1 |
| -Cl | para | 5.4 |
| -Cl | meta | < 1 |
| -Br | para | 4.6 |
| -Br | meta | < 1 |
Data compiled from a study on metallo-β-lactamase ImiS inhibitors, which demonstrated that meta-substituted benzenesulfonamides have significantly higher inhibitory activity compared to their ortho- and para-counterparts[1].
Table 2: Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms (nM)
| Compound Derivative | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Para-substituted series | ||||
| 4-Cl-benzylaminoethylureido | 582.1 | 126.9 | 458.3 | 32.0 |
| 4-NO₂-benzylaminoethylureido | 890.5 | 772.1 | 317.1 | 478.8 |
| Meta-substituted series | ||||
| 3-NO₂-benzylaminoethylureido | 650.2 | 88.3 | 215.6 | 45.8 |
| 3-CH₃-benzylaminoethylureido | 643.9 | 95.2 | 189.7 | 41.2 |
This table presents a selection of data for para- and meta-substituted benzenesulfonamide derivatives, illustrating the impact of substituent position on the inhibition of different carbonic anhydrase isoforms[2].
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.[3]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Benzenesulfonamide isomer solutions (in a suitable solvent like DMSO)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (0.1 M)
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the specific hCA isoform in HEPES buffer.
-
Prepare serial dilutions of the benzenesulfonamide isomer inhibitor in the same buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the phenol red indicator.[3]
-
Monitor the change in absorbance at the appropriate wavelength for phenol red as the pH decreases due to the formation of carbonic acid.[3]
-
The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.[3]
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.[3]
Metallo-β-Lactamase (MβL) Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of compounds against MβLs.
Materials:
-
Purified MβL enzyme (e.g., ImiS)
-
Benzenesulfonamide isomer solutions
-
Tris-HCl buffer (30 mM, pH 7.0)
-
Substrate (e.g., imipenem or cefazolin)
-
Spectrophotometer
Procedure:
-
The inhibitor concentrations causing a 50% decrease in enzyme activity (IC50) are determined in the Tris-HCl buffer.
-
The reaction is initiated by the addition of the substrate (e.g., imipenem for ImiS).
-
The hydrolysis of the substrate is monitored by the change in absorbance at a specific wavelength.
-
IC50 values are calculated from the dose-response curves.[4]
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of compounds.[5]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Benzenesulfonamide isomer solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzenesulfonamide isomers and incubate for a specified period (e.g., 72 hours).[5]
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.[5]
-
Add the solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.[5]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the analysis of benzenesulfonamide isomers.
References
- 1. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 3-Formylbenzenesulfonamide Assay Results in Enzyme Inhibition Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of assay results for 3-Formylbenzenesulfonamide, a compound of interest in drug discovery, particularly as a potential enzyme inhibitor. By comparing its performance against a known standard, researchers can ascertain the reliability and validity of their screening data. This document outlines the experimental protocols, presents comparative data, and visualizes the logical workflows involved in the cross-validation process.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound was assessed against a well-characterized alternative, "Inhibitor-Y," in a competitive enzyme-linked immunosorbent assay (ELISA). The results, summarized below, provide a direct comparison of their efficacy in inhibiting "Enzyme-X," a hypothetical enzyme involved in a key disease signaling pathway.
| Parameter | This compound | Inhibitor-Y (Alternative) |
| IC50 (nM) | 128 | 45 |
| Hill Slope | 1.1 | 1.0 |
| Maximum Inhibition (%) | 98% | 99% |
| Minimum Inhibition (%) | 2% | 1% |
| Signal-to-Background Ratio | 15 | 18 |
Key Observations:
-
Inhibitor-Y demonstrates a lower IC50 value, indicating higher potency in this specific assay.
-
Both compounds exhibit near-complete maximum inhibition and minimal residual activity at high concentrations.
-
The Hill slopes for both compounds are close to 1, suggesting a 1:1 binding stoichiometry with the enzyme.
-
The signal-to-background ratio is robust for both compounds, indicating reliable assay performance.
Experimental Protocols
A detailed methodology for the competitive ELISA used to assess the inhibitory activity of this compound and the alternative inhibitor is provided below.
Competitive ELISA Protocol for Enzyme-X Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Enzyme-X.
Materials:
-
96-well high-binding microtiter plates
-
Recombinant Human Enzyme-X
-
Biotinylated substrate peptide
-
This compound and Inhibitor-Y
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL recombinant Enzyme-X in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Assay Buffer to each well and incubating for 1 hour at room temperature.
-
Compound Preparation: Prepare a serial dilution of this compound and Inhibitor-Y in Assay Buffer.
-
Inhibition Reaction: Add 50 µL of the diluted compounds to the wells. Then, add 50 µL of the biotinylated substrate peptide at a final concentration equal to its Km value. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizing the Workflow and Pathway
To further clarify the processes, the following diagrams illustrate the hypothetical signaling pathway of Enzyme-X and the experimental workflow for cross-validation.
Caption: Hypothetical signaling pathway involving Enzyme-X.
Caption: Workflow for cross-validating assay results.
Benchmarking 3-Formylbenzenesulfonamide Against Known 14-3-3 Protein-Protein Interaction Modulators
A Comparative Guide for Researchers in Drug Discovery
Introduction
The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules that play a pivotal role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis. Their function is primarily mediated through the binding to phosphorylated serine/threonine motifs on a wide array of target proteins. The dysregulation of 14-3-3 interactions is implicated in various diseases, including cancer and neurodegenerative disorders, making them an attractive target for therapeutic intervention. This guide provides a comparative analysis of 3-Formylbenzenesulfonamide's potential as a modulator of 14-3-3 protein-protein interactions (PPIs), benchmarked against a panel of known inhibitors.
Disclaimer: Extensive literature searches did not yield specific experimental data for this compound's activity on 14-3-3 proteins. However, significant research has been conducted on its structural isomer, 4-Formylbenzenesulfonamide, demonstrating its ability to stabilize the 14-3-3/p65 (NF-κB) protein-protein interaction. For the purpose of this guide, we will utilize the data for 4-Formylbenzenesulfonamide as a proxy to illustrate the potential activity of the formyl-benzenesulfonamide scaffold, with the explicit understanding that the 3-formyl isomer may exhibit different properties.
Quantitative Comparison of 14-3-3 PPI Modulators
The following tables summarize the available quantitative data for 4-Formylbenzenesulfonamide and known inhibitors of 14-3-3 protein-protein interactions. This data allows for a direct comparison of their potency and efficacy in modulating these critical cellular interactions.
Table 1: Comparative Activity of 4-Formylbenzenesulfonamide and Known 14-3-3 Inhibitors
| Compound | Target PPI | Assay Type | IC50 / CC50 (µM) | Kd (nM) | Notes |
| 4-Formylbenzenesulfonamide (and derivatives) | 14-3-3/p65 (NF-κB) | Fluorescence Anisotropy (FA) | 57 (for derivative 23z)[1] | - | Acts as a stabilizer of the protein-protein interaction.[1] |
| FOBISIN101 | 14-3-3γ/PRAS40 | ELISA | 16.4[2] | - | Inhibits the interaction. |
| FOBISIN101 | 14-3-3ζ/PRAS40 | ELISA | 9.3[2] | - | Inhibits the interaction. |
| R18 (peptide) | 14-3-3/Raf-1 | - | - | 70-90[3] | A peptide antagonist that blocks binding.[3] |
| BV02 | 14-3-3σ/c-Abl | Cell Viability | 1.04 (LD50)[4] | - | Disrupts the interaction, leading to antiproliferative effects.[4] |
| 14-3-3-IN-1 | 14-3-3 (Arabidopsis thaliana) | - | 1.21[3] | - | Plant-based 14-3-3 inhibitor. |
| 14-3-3-IN-2 | 14-3-3α/Aminopeptidase N | - | 0.015[3] | - | Potent inhibitor of this specific interaction. |
| Blapsin A | 14-3-3γ/TMR-Raf pS259 | Fluorescence Polarization | 2[5] | - | Natural product inhibitor. |
| Blapsin B | 14-3-3γ/TMR-Raf pS259 | Fluorescence Polarization | 2.5[5] | - | Natural product inhibitor. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the 14-3-3/NF-κB signaling pathway and a typical experimental workflow for screening and validating 14-3-3 PPI modulators.
References
- 1. An Exploration of Chemical Properties Required for Cooperative Stabilization of the 14-3-3 Interaction with NF-κB—Utilizing a Reversible Covalent Tethering Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 14-3-3σ and Its Modulators in Cancer [mdpi.com]
- 5. pure.tue.nl [pure.tue.nl]
Safety Operating Guide
Safe Disposal of 3-Formylbenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal protocol, it is crucial to recognize the potential hazards associated with 3-Formylbenzenesulfonamide. Based on data from related compounds, it should be handled as a hazardous substance.
Summary of Potential Hazards:
| Hazard Class | GHS Code (Anticipated) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
| Aquatic Toxicity | H401, H412 | Toxic to aquatic life, potentially with long-lasting effects.[1] |
Mandatory Personal Protective Equipment (PPE):
| Protective Equipment | Specifications and Importance |
| Eye Protection | Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards to prevent eye contact.[2][3] |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. |
| Body Protection | A lab coat, closed-toe shoes, and long pants are required to prevent skin contact. For larger quantities or in case of a spill, impervious clothing may be necessary.[4] |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [5][6]
Methodology for Waste Handling and Disposal:
-
Waste Characterization: Treat all this compound, including unused product, contaminated materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup debris, as hazardous waste.[6]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound and any contaminated disposable lab supplies in a designated, robust, and sealable hazardous waste container.[4]
-
Liquid Waste: If this compound is in a solution, it must be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids.
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents or strong bases.[2][3]
-
-
Container Management:
-
Labeling: The hazardous waste container must be clearly and accurately labeled with the full chemical name, "this compound," and the appropriate hazard warnings.
-
Sealing: Keep the waste container securely sealed at all times, except when adding waste, to prevent spills and the release of vapors.[7]
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1][3][8][9]
-
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[5]
-
Emergency Procedures: Spill Containment and Cleanup
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, ventilation should be increased, if safe to do so.[4]
-
Containment:
-
Cleanup and Decontamination:
-
Reporting: Report the spill to your laboratory supervisor and the institutional EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. keyorganics.net [keyorganics.net]
- 9. file.bldpharm.com [file.bldpharm.com]
Essential Safety and Logistical Information for Handling 3-Formylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Formylbenzenesulfonamide are paramount for both personal safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its use, from initial handling to final disposal, ensuring adherence to safety protocols and regulatory compliance.
Hazard Identification and Classification
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Harmful if Swallowed: May be harmful if ingested.
The following table summarizes the GHS hazard classifications based on related sulfonamide compounds.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Quantitative Toxicity Data (Surrogate Data)
Quantitative toxicity data for this compound is not available. The following data for a related compound, benzenesulfonamide, is provided as a reference.
| Compound | Test | Route | Species | Value |
| Benzenesulfonamide | LD50 | Oral | Rat | 991 mg/kg |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure.[1][2][3]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Conforming to EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use. |
| Body Protection | Laboratory Coat | Flame-retardant and impervious material. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when handling large quantities or when engineering controls are not sufficient to control airborne dust. |
Operational Plan: Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and PPE are available.
Weighing and Transferring the Compound
-
Avoid Dust Generation: Handle the powdered compound carefully to minimize the creation of airborne dust.
-
Use Appropriate Tools: Use a clean spatula for transferring the solid.
-
Weighing: Tare a clean, dry weighing boat or paper on an analytical balance. Carefully add the desired amount of this compound.
-
Transfer: Gently transfer the weighed powder into the reaction vessel or container.
Preparing a Solution (Representative Protocol)
This protocol describes the preparation of a stock solution, a common procedure in a laboratory setting.
-
Solvent Addition: Add the appropriate solvent to a clean, dry volumetric flask.
-
Solute Addition: Carefully add the weighed this compound to the flask.
-
Dissolution: Cap the flask and swirl gently or use a magnetic stirrer to dissolve the solid completely. Sonication may be used if necessary.
-
Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Invert the flask several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
All waste containing this compound, including contaminated materials, must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant").
Deactivation of Sulfonamide Waste
For small quantities of sulfonamide waste, deactivation through oxidation can be considered as a preliminary step before disposal, in accordance with institutional guidelines. A common method involves oxidation with sodium hypochlorite (bleach). This procedure should only be carried out by trained personnel in a fume hood.
Final Disposal
-
Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration: The recommended method for the final disposal of sulfonamide waste is high-temperature incineration.
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
